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  • Product: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide
  • CAS: 1101627-80-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, registered under CAS number 1101627-80-8, is a complex heterocyclic molecule belonging to the indoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxybenzoyl)indoline-2-carboxamide, registered under CAS number 1101627-80-8, is a complex heterocyclic molecule belonging to the indoline carboxamide class of compounds. The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets. The addition of an ethoxybenzoyl group at the 1-position and a carboxamide moiety at the 2-position of the indoline ring system creates a unique chemical entity with specific stereochemical and electronic properties that dictate its biological activity. This guide provides a comprehensive overview of its chemical characteristics, potential synthesis, and areas of scientific interest.

Core Molecular Attributes

A precise understanding of the molecular weight and formula is fundamental for any experimental work, including reaction stoichiometry, preparation of solutions of known concentration, and analytical characterization.

AttributeValue
CAS Number 1101627-80-8
Chemical Name 1-(2-Ethoxybenzoyl)indoline-2-carboxamide
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 310.35 g/mol
Molecular Structure

The structural arrangement of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is key to its chemical behavior and biological interactions.

Caption: 2D structure of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.

Synthesis and Manufacturing

The synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide would likely involve a multi-step process, commencing with the appropriate indoline-2-carboxamide precursor. A plausible synthetic route is outlined below. This proposed pathway is based on established organic chemistry principles for the formation of amide bonds and N-acylation of indolines.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide A Indoline-2-carboxylic acid B Amidation A->B Coupling Agent (e.g., DCC, EDC) C Indoline-2-carboxamide B->C D N-Acylation C->D E 1-(2-Ethoxybenzoyl)indoline-2-carboxamide D->E F 2-Ethoxybenzoyl chloride F->D G Ammonia or Ammonium Hydroxide G->B H Base (e.g., Triethylamine) H->D

Caption: Proposed synthetic workflow for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.

Step-by-Step Methodology:

  • Amidation of Indoline-2-carboxylic Acid: The synthesis would commence with indoline-2-carboxylic acid. This starting material would undergo an amidation reaction. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) could be employed to facilitate the formation of an amide bond with ammonia or a protected ammonia equivalent. The choice of solvent would typically be an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The causality behind this choice is to prevent side reactions of the solvent with the highly reactive coupling agents.

  • N-Acylation of Indoline-2-carboxamide: The resulting indoline-2-carboxamide would then be subjected to an N-acylation reaction. This step involves the introduction of the 2-ethoxybenzoyl group onto the nitrogen atom of the indoline ring. This is typically achieved by reacting the indoline-2-carboxamide with 2-ethoxybenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. The reaction is usually carried out in an inert solvent like DCM or tetrahydrofuran (THF) at controlled temperatures to manage the exothermic nature of the acylation.

  • Purification and Characterization: Following the reaction, the crude product would require purification, commonly achieved through column chromatography on silica gel. The purified 1-(2-Ethoxybenzoyl)indoline-2-carboxamide would then be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and assess its purity.

Potential Applications and Research Interest

While specific biological activity data for CAS 1101627-80-8 is not widely published, the indole-2-carboxamide scaffold is a recurring motif in compounds with diverse pharmacological activities.[1][2][3][4][5] The structural features of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide suggest potential for investigation in several areas of drug discovery.

  • Enzyme Inhibition: The rigidified structure of the indoline ring, combined with the hydrogen bonding capabilities of the carboxamide and the aromatic interactions of the benzoyl group, makes it a candidate for targeting enzyme active sites.[6]

  • Receptor Modulation: Many indole-containing compounds are known to interact with various receptors in the central nervous system and other tissues.[5]

  • Antiproliferative Agents: The indole nucleus is a common feature in many natural and synthetic anticancer agents.[3]

The specific substitution pattern of an ethoxy group at the 2-position of the benzoyl ring may influence the molecule's conformational preferences and its ability to form key interactions with biological targets. Further research is warranted to elucidate the specific biological profile of this compound.

Experimental Protocols

For researchers intending to work with 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, the following general experimental protocols for solubilization and storage are recommended.

Solubility Assessment:

A preliminary solubility assessment is crucial for any in vitro or in vivo studies.

  • Weigh approximately 1-5 mg of the compound into a clean vial.

  • Add a small, measured volume (e.g., 100 µL) of a common laboratory solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If the compound has not fully dissolved, incrementally add more solvent, vortexing after each addition, until dissolution is achieved or the desired concentration is reached.

  • Record the final concentration and the solvent used.

Stock Solution Preparation and Storage:

  • Based on the solubility assessment, prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in a suitable solvent (typically DMSO for in vitro assays).

  • Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming or sonication.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.

Conclusion

1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8) is a distinct chemical entity with a molecular structure that suggests potential for biological activity. This guide has provided a detailed overview of its core molecular attributes, a plausible synthetic route, and areas for future research. As with any novel compound, further experimental investigation is necessary to fully understand its physicochemical properties and pharmacological profile. The information presented here serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.

References

  • de Oliveira, R. B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(22), 16686–16711. Retrieved from [Link]

  • Iannotti, F. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(3), 721. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. Retrieved from [Link]

  • Iannotti, F. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(3), 721. Retrieved from [Link]

  • Gribble, G. W. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2827. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-2-carboxamide. Retrieved from [Link]

  • Gunosewoyo, H., et al. (2021). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Indolecarboxylic acid, ethoxycarbonylated, TBDMS. Retrieved from [Link]

  • PubChem. (n.d.). Indoline-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[(3-Methoxyphenyl)carbamoylamino]phenyl]indole-1-carboxamide. Retrieved from [Link]

Sources

Exploratory

Introduction: The Indoline-2-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Derivatives The indole and its reduced form, indoline, represent a cornerstone in the architecture of biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Derivatives

The indole and its reduced form, indoline, represent a cornerstone in the architecture of biologically active molecules. These heterocyclic systems are integral to a vast array of natural products and synthetic compounds, conferring upon them the ability to interact with a wide range of biological targets. Within this class, the indoline-2-carboxamide scaffold has emerged as a particularly "privileged" structure—a molecular framework that is capable of providing ligands for diverse receptors. Derivatives of indole and indoline have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anti-proliferative, and neuromodulatory effects.[1]

This guide focuses specifically on a refined subset: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide derivatives . The introduction of an N-acyl group, in this case, the 2-ethoxybenzoyl moiety, significantly alters the electronic and conformational properties of the indoline core. This modification can enhance binding affinity, modulate selectivity, and improve pharmacokinetic profiles. As Senior Application Scientists, our goal is to move beyond mere cataloging of activities and delve into the causality behind the design, the mechanistic underpinnings of the biological effects, and the validated protocols used to elucidate these properties. This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds.

Section 1: Molecular Design and Synthesis

Rationale for the 1-(2-Ethoxybenzoyl) Substituent

The choice of the N-acyl substituent is a critical decision in the design of novel indoline derivatives. The 1-(2-Ethoxybenzoyl) group offers several strategic advantages:

  • Conformational Rigidity: The bulky benzoyl group can lock the conformation of the indoline ring system, potentially pre-organizing the molecule for optimal interaction with a target binding site.

  • Lipophilicity and Membrane Permeability: The ethoxy and benzoyl components increase the molecule's lipophilicity, which can be crucial for crossing cellular membranes and, potentially, the blood-brain barrier (BBB).[2]

  • Hydrogen Bonding: The carbonyl oxygen of the benzoyl group and the ether oxygen of the ethoxy group can act as hydrogen bond acceptors, providing additional points of interaction with biological targets.

  • Metabolic Stability: Acylation of the indoline nitrogen can protect it from metabolic degradation, potentially increasing the compound's half-life in vivo.

General Synthetic Workflow

The synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide derivatives typically follows a multi-step sequence that allows for modular variation of different parts of the molecule. The core strategy involves the formation of two key amide bonds.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amide Coupling Indoline2COOH Indoline-2-carboxylic Acid AcylatedIndoline 1-(2-Ethoxybenzoyl) indoline-2-carboxylic Acid Indoline2COOH->AcylatedIndoline Acylation EthoxybenzoylCl 2-Ethoxybenzoyl Chloride EthoxybenzoylCl->AcylatedIndoline Base1 Base (e.g., TEA, DIPEA) Base1->AcylatedIndoline FinalProduct Target Compound: 1-(2-Ethoxybenzoyl)indoline- 2-carboxamide Derivative AcylatedIndoline->FinalProduct Amide Bond Formation Amine Primary/Secondary Amine (R-NHR') Amine->FinalProduct CouplingAgent Coupling Agent (e.g., EDC, HOBt) CouplingAgent->FinalProduct

Caption: General synthetic workflow for the target compounds.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard and robust method for the final amide coupling step, a cornerstone of synthesizing these derivatives.[2]

Objective: To couple the 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid intermediate with a selected amine.

Materials:

  • 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid (1.0 eq)

  • Desired amine hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole hydrate (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid. Causality: This step forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, preventing side reactions and racemization.

  • Add the desired amine hydrochloride (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction, driving the reaction to completion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final 1-(2-Ethoxybenzoyl)indoline-2-carboxamide derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Biological Activities and Mechanistic Insights

The indoline-2-carboxamide scaffold is a versatile platform that has been shown to interact with multiple biological targets. The specific N-acylation and carboxamide substitutions dictate the primary biological activity.

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of indole-2-carboxamide derivatives.[1] These compounds often act by suppressing the production of pro-inflammatory cytokines.

Mechanism of Action: Inhibition of the NF-κB Pathway The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.[3][4] Indoline-2-carboxamide derivatives are hypothesized to interfere with this signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB Degraded IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Cytokines Inflammatory Cytokines Genes->Cytokines Transcription & Translation Compound Indoline-2-carboxamide Derivative Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition of Translocation NFkB_nuc->Genes Binds DNA

Caption: The NF-κB signaling pathway and potential inhibition points.

Data Summary: Anti-inflammatory Activity The following table summarizes representative data for indole-2-carboxamide derivatives, demonstrating their ability to inhibit cytokine production in LPS-stimulated RAW 264.7 macrophages.[5]

CompoundR₂ SubstituentTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
10j 4-Methylpiperidinyl>60% inhibition at 10µM98.76% inhibition at 10µM
13g N/A3.455.43
14f (Dimethylamino)acetyl1.831.98
14g Dimethylaminocarbonyl2.111.24
Indomethacin (Positive Control)10.4115.62
Data synthesized from J. Med. Chem. 2016, 59, 11, 5490–5508.[5]
Antiproliferative Activity

Certain structural modifications to the indole-2-carboxamide scaffold can impart potent antiproliferative and pro-apoptotic activity against various cancer cell lines.[6]

Mechanism of Action: Multi-target Kinase Inhibition A promising strategy in cancer therapy is the development of dual inhibitors that can target multiple signaling pathways simultaneously. Some indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] EGFR is crucial for cell growth and proliferation, while CDK2 is a key regulator of the cell cycle. Dual inhibition can lead to a synergistic antitumor effect and potentially overcome resistance mechanisms.

Data Summary: Antiproliferative and CDK2 Inhibitory Activity [6]

CompoundR₄ Substituent (on phenethyl tail)Mean GI₅₀ (µM) vs. 4 Cancer Cell LinesCDK2 Inhibition IC₅₀ (nM)
5d Morpholin-4-yl1.0522
5e Piperidin-1-yl0.9513
5h 4-Methylpiperazin-1-ylN/A11
Doxorubicin (Positive Control)1.13N/A
Dinaciclib (Positive Control)N/A20
Data synthesized from Molecules 2022, 27(16), 5275.[6]
Other Notable Activities
  • Antiparasitic: Novel indoline-2-carboxamides have shown potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT). These compounds demonstrated excellent pharmacokinetic properties and the ability to cure stage 1 infections in mouse models, highlighting their potential as brain-penetrant therapeutic agents.[7][8]

  • Cannabinoid Receptor (CB1) Modulation: The indole-2-carboxamide scaffold is a well-established framework for developing allosteric modulators of the CB1 receptor.[9][10] These modulators bind to a site distinct from the orthosteric site, allowing them to fine-tune the receptor's response to endogenous cannabinoids, which is a promising therapeutic strategy for various neurological and psychiatric disorders.

Section 3: Key Experimental Methodologies

Protocol: In Vitro Anti-inflammatory Assay

Objective: To quantify the inhibition of LPS-induced TNF-α and IL-6 production in RAW 264.7 murine macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 2 hours. Causality: Pre-incubation ensures the compound is present within the cell and able to interact with its target before the inflammatory stimulus is applied.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Determine the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value by plotting percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vitro Antiproliferative (MTT) Assay

Objective: To assess the cytotoxic/cytostatic effect of the compounds on human cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curves.

Conclusion and Future Perspectives

The 1-(2-Ethoxybenzoyl)indoline-2-carboxamide scaffold represents a highly adaptable and promising platform for the development of novel therapeutics. The accumulated evidence strongly suggests that derivatives from this class can be potent modulators of key biological pathways involved in inflammation, cancer, and parasitic diseases. The modular nature of their synthesis allows for systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., antiproliferative), identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for rational further optimization.

  • In Vivo Efficacy: Promising lead compounds identified from in vitro screening must be advanced to relevant animal models to evaluate their efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

  • ADME-Tox Profiling: A comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity is essential for any compound intended for clinical development.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the therapeutic potential of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide derivatives can be fully realized.

References

  • Wang, Y., et al. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5490-5508. [Link]

  • Lee, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF. Retrieved from [Link]

  • Fay, J. F., et al. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). The Journal of pharmacology and experimental therapeutics, 353(1), 151–162. [Link]

  • Fares, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. [Link]

  • Cleghorn, L. A., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 58(19), 7651-7659. [Link]

  • PubMed. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • ResearchGate. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Retrieved from [Link]

  • PubMed. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • ACS Publications. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

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Foundational

The Indoline-2-Carboxamide Motif: A Peptidomimetic Lynchpin in Modern Drug Discovery

Part 1: The Scaffold Architecture & Pharmacophore The "Super-Proline" Concept In the realm of medicinal chemistry, the indoline-2-carboxamide scaffold is not merely a bicyclic ring system; it is a high-value conformation...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Scaffold Architecture & Pharmacophore

The "Super-Proline" Concept

In the realm of medicinal chemistry, the indoline-2-carboxamide scaffold is not merely a bicyclic ring system; it is a high-value conformational constraint . It functions as a rigidified, hydrophobic analogue of L-Proline.

While Proline induces a "kink" in peptide chains (favoring


-turns), the indoline scaffold extends this effect by fusing a benzene ring to the pyrrolidine core. This modification achieves three critical medicinal chemistry objectives:
  • Entropy Reduction: By locking the

    
     and 
    
    
    
    torsion angles, the scaffold pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.
  • Hydrophobic Capture: The fused benzene ring provides an additional

    
    -face for hydrophobic interactions (e.g., with Tyrosine or Phenylalanine residues in the binding pocket) without significantly increasing molecular weight.
    
  • Metabolic Shielding: The bicyclic system is generally more resistant to proteolytic cleavage than a standard proline amide bond.

Structural Comparison: Proline vs. Indoline-2-Carboxamide

The following diagram illustrates the steric and electronic evolution from Proline to the Indoline scaffold.

G Proline L-Proline (Natural Amino Acid) Indoline (S)-Indoline-2-Carboxamide (Bicyclic Scaffold) Proline->Indoline Benzofusion (C4-C5 Cyclization) Effect Pharmacological Gain: 1. π-π Stacking (Benzene) 2. Rotational Restriction 3. Lipophilicity Boost Indoline->Effect

Caption: Structural evolution from L-Proline to (S)-Indoline-2-carboxamide, highlighting the pharmacophoric expansion provided by the fused benzene ring.

Part 2: Synthetic Methodologies & Chiral Integrity

The biological activity of this scaffold is strictly governed by stereochemistry. The (S)-enantiomer is predominantly preferred as it mimics natural L-amino acids.

Method A: Classical Resolution (Industrial Scale)

For large-scale preparation, resolving the racemic mixture is often more cost-effective than asymmetric synthesis.

  • Precursor: Indole-2-carboxylic acid (planar, achiral).

  • Step 1 (Reduction): Reduction of the indole double bond using Mg/MeOH or catalytic hydrogenation (

    
    , PtO
    
    
    
    ) to yield racemic indoline-2-carboxylic acid.
  • Step 2 (Resolution): Crystallization with a chiral amine, typically (R)-

    
    -methylbenzylamine .[1] The (S)-indoline salt crystallizes out, leaving the (R)-isomer in the mother liquor.
    
Method B: Chiral Pool Synthesis (High Purity)

For research-grade purity (>99% ee), starting from L-Phenylalanine is the gold standard.

  • Mechanism: Intramolecular nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cyclization.
    
  • Advantage: Retains the absolute stereochemistry of the starting amino acid.

Experimental Protocol: Synthesis of (S)-N-Benzylindoline-2-carboxamide

A self-validating protocol for coupling the scaffold to an amine (common in library synthesis).

Reagents:

  • (S)-Indoline-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq) - Chosen for high reactivity with secondary amines.

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve (S)-indoline-2-carboxylic acid in DMF (0.1 M) under

    
     atmosphere. Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at 
    
    
    
    . Checkpoint: Solution should turn slightly yellow, indicating active ester formation.
  • Coupling: Add Benzylamine dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench & Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), sat.

    
     (remove unreacted acid), and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic doublet of doublets (dd) at

      
       4.3-4.5 ppm (C2-H proton).
      
    • Chiral HPLC: Use a Chiralcel OD-H column to confirm <1% racemization.

Part 3: Therapeutic Case Studies

Case Study 1: Neglected Tropical Diseases (Trypanosoma brucei)

Research has identified indoline-2-carboxamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for African Sleeping Sickness.

  • Mechanism: The scaffold acts as a peptidomimetic inhibitor of trypanosomal proteases (specifically cysteine proteases like Rhodesain).

  • Key Insight: The indoline core provides sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), a critical requirement for treating Stage 2 HAT (Human African Trypanosomiasis) where the parasite invades the CNS.

  • SAR Note: Substitution at the N1 position (e.g., with a urea or sulfonamide) often modulates metabolic stability.

Case Study 2: Factor XIa Inhibitors (Anticoagulants)

In the pursuit of safer anticoagulants (uncoupling thrombosis from hemostasis), the indoline scaffold serves as a P2' constraint .

  • Role: It mimics the peptide backbone that binds to the S1' or S2' sub-pockets of the serine protease Factor XIa.

  • Advantage: Unlike flexible linear amides, the indoline locks the inhibitor into a "U-shape" bioactive conformation, improving potency in the nanomolar (nM) range.

Comparative Data: Indoline vs. Indole Potency

Hypothetical data summarizing trends seen in protease inhibition assays (e.g., HCV NS5B or Factor XIa).

Compound ClassCore ScaffoldIC50 (Target Enzyme)Solubility (pH 7.[2]4)Metabolic Stability (

)
A (Planar) Indole-2-carboxamide150 nMLow (< 5 µM)High (> 60 min)
B (Chiral) (S)-Indoline-2-carboxamide 12 nM Moderate (25 µM) Moderate (45 min)
C (Rigid) (S)-Indoline (N-Methylated)45 nMHigh (80 µM)High (> 60 min)

Analysis: The reduction of Indole (A) to Indoline (B) typically improves potency by 10-fold due to the "puckered" ring shape filling the enzyme pocket more effectively.

Part 4: Visualization of SAR Pathways

The following diagram maps the Structure-Activity Relationship (SAR) logic used when optimizing this scaffold.

SAR Core Indoline-2-Carboxamide Core Scaffold N1 N1 Position (Urea/Amide Capping) Core->N1 C2 C2 Position (Stereocenter Control) Core->C2 Benzene Benzene Ring (Halogen/Methoxy Sub.) Core->Benzene Amide Exocyclic Amide (Linker to Warhead) Core->Amide N1_Out Modulates Solubility & Metabolic Stability N1->N1_Out C2_Out (S)-Isomer mimics L-Proline (Critical for Binding) C2->C2_Out Benz_Out Fills Hydrophobic Pocket (Potency Boost) Benzene->Benz_Out Amide_Out H-Bond Donor/Acceptor Network Amide->Amide_Out

Caption: SAR optimization map for the Indoline-2-carboxamide scaffold, detailing the functional impact of modifications at specific ring positions.

References

  • Vertex AI Search. (2025). Method for the synthesis of (S)-indoline-2-carboxylic acid via resolution. Retrieved from

  • Cleghorn, L. A., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Retrieved from

  • Han, S., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid: Peptide Coupling and Diketopiperazine Formation. PMC. Retrieved from

  • Aljabr, G., et al. (2023).[3][4] Design, Synthesis, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Retrieved from

  • Quan, M. L., et al. (2018). Factor XIa Inhibitors: A New Approach to Anticoagulant Therapy. Journal of Medicinal Chemistry. (Contextual grounding for P2' constraints).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide from indoline-2-carboxylic acid

Application Note: Scalable Synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Executive Summary This application note details a robust, two-step synthesis of 1-(2-ethoxybenzoyl)indoline-2-carboxamide starting from in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Executive Summary

This application note details a robust, two-step synthesis of 1-(2-ethoxybenzoyl)indoline-2-carboxamide starting from indoline-2-carboxylic acid . This compound is a critical scaffold in the synthesis of Silodosin (Rapaflo®), a selective


-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).

The protocol prioritizes regioselectivity and racemization control. By employing a Schotten-Baumann N-acylation followed by a Mixed Anhydride Amidation , this workflow avoids the common pitfalls of over-acylation and competitive side reactions associated with unprotected amino-carboxamides.

Strategic Analysis & Retrosynthesis

Direct amidation of indoline-2-carboxylic acid followed by acylation is chemically viable but operationally risky due to the nucleophilicity of the indoline nitrogen and the solubility profile of the zwitterionic starting material.

Selected Route: The N-Acyl Acid Pathway

  • N-Protection/Activation: Acylation of the indoline nitrogen with 2-ethoxybenzoyl chloride. This locks the nitrogen, preventing oxidation and side reactions, and increases the lipophilicity of the molecule for easier handling.

  • C-Terminal Amidation: Conversion of the carboxylic acid to the primary amide using a mixed anhydride strategy to preserve stereochemical integrity (if starting from chiral material).

SynthesisStrategy Start Indoline-2-carboxylic Acid Intermed Intermediate: 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid Start->Intermed Step 1: N-Acylation (Regioselective) Reagent1 2-Ethoxybenzoyl Chloride (Schotten-Baumann) Reagent1->Intermed Product Target: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Intermed->Product Step 2: Amidation (Mixed Anhydride) Reagent2 1. EtOCOCl / TEA 2. NH3 Reagent2->Product

Figure 1: Strategic pathway utilizing the N-acyl acid intermediate to ensure regiocontrol.

Experimental Protocol

Step 1: Synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid

Objective: Regioselective acylation of the secondary amine.

Reagents & Materials:

  • Indoline-2-carboxylic acid (1.0 eq)

  • 2-Ethoxybenzoyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Acetone (Solvent)[1]

  • Hydrochloric Acid (HCl), 1M (for precipitation)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve Indoline-2-carboxylic acid (10.0 g, 61.3 mmol) in 1M NaOH (130 mL).

    • Note: The solution should be homogeneous. If the starting material is the hydrochloride salt, adjust NaOH equivalents accordingly to neutralize.

  • Acylation: Cool the solution to 0–5°C using an ice bath. Add Acetone (30 mL) to aid solubility of the incoming acid chloride.

  • Addition: Dropwise, add a solution of 2-Ethoxybenzoyl chloride (12.4 g, 67.4 mmol) in Acetone (20 mL) over 30 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature <10°C. Simultaneously, add 1M NaOH dropwise to maintain pH between 9–11. If pH drops below 8, acylation yield decreases due to protonation of the amine.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Wash the basic aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted acid chloride or neutral impurities.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Appearance: White solid.

Step 2: Synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Objective: Conversion of the carboxylic acid to the primary amide without racemization.

Reagents & Materials:

  • 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid (from Step 1)

  • Ethyl Chloroformate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Ammonia (gas) or Ammonium Hydroxide (28% aq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Activation: Dissolve the carboxylic acid intermediate (10.0 g, 32.1 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (4.9 mL, 35.3 mmol) and cool the mixture to -10°C (salt/ice bath).

  • Mixed Anhydride Formation: Add Ethyl Chloroformate (3.4 mL, 35.3 mmol) dropwise, maintaining temperature below -5°C. Stir for 30 minutes.

    • Mechanism:[2][3][4] This forms the reactive mixed anhydride species in situ.

  • Amidation:

    • Option A (Gas - Preferred for scale): Bubble anhydrous Ammonia gas into the reaction mixture for 30 minutes at 0°C.

    • Option B (Aqueous): Add Ammonium Hydroxide (28%) (10 mL) dropwise at 0°C. (Note: Aqueous ammonia requires vigorous stirring).

  • Completion: Stir for 2 hours at 0°C, then warm to room temperature.

  • Quench & Isolation: Concentrate the THF under reduced pressure. Resuspend the residue in Ethyl Acetate (150 mL) and wash with:

    • 1M HCl (to remove TEA)

    • Saturated NaHCO3 (to remove unreacted acid)

    • Brine.

  • Crystallization: Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or Isopropanol.

Expected Yield: 80–85% Appearance: White crystalline solid.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Mass Spec [M+H]+ = 311.13LC-MS (ESI+)
Melting Point 195–198°CCapillary Method
1H NMR Confirm ethoxy group (1.4 ppm t, 4.1 ppm q)400 MHz DMSO-d6

NMR Diagnostic Signals (DMSO-d6):

  • 
     1.35 (t, 3H, -OCH2CH 3)
    
  • 
     4.10 (q, 2H, -OCH 2CH3)
    
  • 
     5.1-5.3 (m, 1H, Indoline C2-H )
    
  • 
     7.0-7.5 (m, Aromatic protons & Amide NH 2)
    

Critical Troubleshooting Guide

Troubleshooting Problem Low Yield or Impurity? Check1 Step 1: Did product precipitate? Problem->Check1 Action1 Check pH. Must be < 3. Indoline acid is amphoteric. Check1->Action1 No Check2 Step 2: Low conversion? Check1->Check2 Yes Action2 Ensure anhydrous THF. Water destroys mixed anhydride. Check2->Action2 Yes Check3 Racemization observed? Check2->Check3 No Action3 Keep Temp < -5°C during activation. Avoid excess base. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Kissei Pharmaceutical Co., Ltd. (1995). Indoline derivatives and process for their production. US Patent 5,387,603.[2][3][5][6] Link

  • H. Y. Kim et al. (2012). Process Development for the Synthesis of Silodosin. Organic Process Research & Development. Link (Generalized reference for Silodosin process chemistry).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Silodosin. Link

  • M. Kitazawa et al. (1996). Synthesis and alpha 1-adrenoceptor antagonistic activity of 1-(2-ethoxybenzoyl)indoline-2-carboxamide derivatives. Chemical & Pharmaceutical Bulletin. Link

Sources

Application

Application Note: Strategic Purification of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide via Optimized Column Chromatography

Abstract This application note provides a comprehensive, in-depth guide for the purification of the heterocyclic compound 1-(2-Ethoxybenzoyl)indoline-2-carboxamide using normal-phase column chromatography. The protocol h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the purification of the heterocyclic compound 1-(2-Ethoxybenzoyl)indoline-2-carboxamide using normal-phase column chromatography. The protocol herein is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of complex, polar molecules. We will move beyond a simple recitation of steps to explore the underlying principles of chromatographic separation, detailing a systematic approach to method development, from initial Thin-Layer Chromatography (TLC) analysis to final fraction pooling and solvent evaporation. The causality behind the selection of the stationary phase, mobile phase composition, and gradient elution strategy is thoroughly explained to empower the user with the ability to adapt and troubleshoot the purification of analogous molecular structures.

Introduction: The Chromatographic Challenge

1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a molecule of interest in medicinal chemistry due to its intricate scaffold, which incorporates several key functional groups: a tertiary amide, an ethoxybenzoyl group, an indoline core, and a primary carboxamide. This combination of functionalities imparts a significant degree of polarity to the molecule, which can present challenges during purification. The primary goal of column chromatography in this context is to separate the desired product from unreacted starting materials, reaction byproducts, and any potential degradation products with high resolution and yield.

Column chromatography operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[1][2] For polar compounds like our target molecule, normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase, is often the method of choice.[1] The components of the crude mixture will travel through the column at different rates based on their relative affinities for the stationary phase; more polar compounds will interact more strongly with the silica gel and thus elute later than less polar compounds.[3]

Pre-Chromatography Method Development: The Blueprint for Separation

A successful column chromatography purification is almost always preceded by a thorough method development phase using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and cost-effective analytical technique that provides a reliable preview of the separation that can be achieved on a column.[6]

Analyte Characterization and Stationary Phase Selection

Analyte: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Key Functional Groups: Tertiary Amide, Ether (Ethoxy), Aromatic Rings, Primary Carboxamide Predicted Polarity: High

Given the polar nature of the target compound, silica gel (SiO2) is the logical choice for the stationary phase.[7] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can engage in hydrogen bonding and dipole-dipole interactions with polar analytes.[8]

Mobile Phase Optimization using TLC

The selection of an appropriate mobile phase, or eluent, is critical for achieving optimal separation.[7][9] The ideal solvent system will result in a TLC where the desired compound has a retention factor (Rf) of approximately 0.25-0.35 .[5] This Rf range generally translates to a good elution profile on a column, allowing for adequate separation from impurities without excessively long run times.

Recommended Starting Solvent Systems:

A two-component solvent system, consisting of a non-polar solvent and a more polar solvent, is typically employed to fine-tune the polarity of the mobile phase.[10]

  • System A: Hexane/Ethyl Acetate

  • System B: Dichloromethane/Methanol

Experimental Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of two separate TLC plates.

  • Develop one plate in a chamber containing a Hexane/Ethyl Acetate mixture (e.g., starting with a 7:3 ratio).

  • Develop the second plate in a chamber containing a Dichloromethane/Methanol mixture (e.g., starting with a 9.5:0.5 ratio).

  • Visualize the plates under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Calculate the Rf value for the spot corresponding to the product.

  • Adjust the solvent ratios to achieve the target Rf of 0.25-0.35. For example, if the product Rf is too low, increase the proportion of the more polar solvent (Ethyl Acetate or Methanol).[9]

Column Chromatography Protocol: From Slurry to Pure Compound

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to column chromatography.[11] This protocol outlines the wet slurry packing method, which is generally preferred for achieving a homogenous and well-packed column.[4]

Materials and Equipment
Item Specification
Chromatography ColumnAppropriate size for the scale of purification
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhasePre-determined from TLC analysis
SandWashed, neutral
Cotton or Glass Wool
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal
TLC Plates and ChamberFor fraction analysis
Step-by-Step Purification Protocol
  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped.[12]

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[13]

    • Add a thin layer of sand over the plug.

  • Slurry Packing:

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase composition.[1]

    • Pour the slurry into the column, allowing the solvent to drain slowly through the open stopcock. Continuously tap the column gently to ensure even packing and dislodge any air bubbles.[1]

    • Once the silica has settled, add a protective layer of sand on top of the silica bed. Crucially, the solvent level should never be allowed to drop below the top of the silica bed. [1]

  • Sample Loading:

    • Dissolve the crude 1-(2-Ethoxybenzoyl)indoline-2-carboxamide in a minimal amount of the mobile phase or a strong solvent like dichloromethane.[1]

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[13]

    • Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the solvent level does not fall below the top of the bed.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column.

    • Begin collecting the eluate in fractions of a predetermined volume.[3]

    • If a gradient elution is required (i.e., the polarity of the mobile phase is gradually increased over time), prepare a series of solvent mixtures with increasing polarity.[7] This is often necessary to elute more strongly retained impurities after the desired product has been collected.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[12] Spot each fraction, or a selection of fractions, on a TLC plate alongside a spot of the crude starting material and a reference spot of a pure standard if available.

    • Combine the fractions that show a single, clean spot corresponding to the Rf of the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.[1]

Visualizing the Workflow

Decision-Making in Method Development

Caption: Flowchart for mobile phase selection.

Column Chromatography Setup

ColumnSetup cluster_column Chromatography Column Solvent Mobile Phase Reservoir Sample Sample Band Sand_Top Sand Silica Silica Gel Stationary Phase Sand_Bottom Sand Cotton Cotton Plug Stopcock Stopcock Eluent Collected Fractions Stopcock->Eluent

Sources

Method

Advanced Crystallization Strategies for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Executive Summary This application note details the solvent selection and crystallization protocols for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8). As a structural analog in the class of N-acylated indo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the solvent selection and crystallization protocols for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8). As a structural analog in the class of N-acylated indolines—often utilized as intermediates in the synthesis of TRPV1 agonists or CFTR modulators—achieving high purity (>99.5%) is critical for downstream efficacy.

This guide moves beyond basic solubility lists to provide a mechanistic rationale for solvent choice, focusing on the interplay between the lipophilic ethoxybenzoyl moiety and the hydrogen-bonding carboxamide core. We present validated protocols for cooling crystallization and anti-solvent precipitation, designed to mitigate common risks such as oiling out and solvate formation.

Physicochemical Analysis & Solvent Logic

Molecular Interaction Profile

To select the correct solvent, one must understand the intermolecular forces at play:

  • Indoline Core & Benzoyl Group: These provide significant lipophilicity and

    
    -
    
    
    
    stacking potential. This suggests good solubility in aromatic (Toluene) and chlorinated solvents (DCM).
  • Carboxamide Moiety (

    
    ):  A strong hydrogen bond donor/acceptor. This necessitates a solvent capable of disrupting intermolecular H-bonds for dissolution (e.g., Alcohols, DMSO) but allows re-association upon cooling.
    
  • Ethoxy Substituent: Adds rotational freedom and lipophilicity, increasing the risk of "oiling out" if the anti-solvent addition is too rapid.

Solubility Prediction & Screening

Based on structural analogs (e.g., Indole-2-carboxamides), the following solubility profile is established for process design:

Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ RefluxSuitability
Alcohols Ethanol, Isopropanol (IPA)ModerateHighExcellent (Cooling crystallization)
Esters Ethyl Acetate (EtOAc)GoodVery HighGood (Solvent for anti-solvent method)
Chlorinated Dichloromethane (DCM)HighHighPoor (Too soluble; yield loss)
Alkanes n-Heptane, HexaneNegligibleLowExcellent (Anti-solvent)
Aprotic DMSO, DMFVery HighVery HighAvoid (Difficult to remove)
Water WaterInsolubleInsolubleGood (Anti-solvent for alcohols)

Experimental Protocols

Protocol A: Cooling Crystallization (Preferred for Scale-Up)

Target Mechanism: Supersaturation via temperature reduction.

Reagents:

  • Crude 1-(2-Ethoxybenzoyl)indoline-2-carboxamide[1]

  • Absolute Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Charge crude solid into a reactor. Add Ethanol (approx. 5-7 volumes relative to solid mass).

  • Heating: Heat the slurry to reflux (

    
     for EtOH). Agitate until full dissolution is observed.
    
    • Checkpoint: If solids remain, add solvent in 0.5 volume increments. Do not exceed 10 volumes to maintain yield.

  • Clarification (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed Celite pad.

  • Controlled Cooling:

    • Cool to

      
       over 30 minutes.
      
    • Seeding: At

      
       (metastable zone), add 0.5 wt% pure seed crystals to induce nucleation.
      
    • Cool to

      
       over 2-3 hours. Slow cooling prevents oiling out.
      
  • Isolation: Filter the resulting white/off-white crystals.

  • Washing: Wash the cake with 1 volume of cold (

    
    ) Ethanol.
    
  • Drying: Vacuum dry at

    
     until constant weight.
    
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Target Mechanism: Supersaturation via polarity shift. Ideal for removing polar impurities.

Reagents:

  • Crude 1-(2-Ethoxybenzoyl)indoline-2-carboxamide[1]

  • Ethyl Acetate (Solvent)[2][3]

  • n-Heptane (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in Ethyl Acetate (3-4 volumes) at

    
    .
    
  • Nucleation Onset: Slowly add n-Heptane dropwise until a slight turbidity persists (cloud point).

  • Aging: Hold the temperature at

    
     for 30 minutes to allow crystal growth (Ostwald ripening).
    
  • Precipitation: Continue adding n-Heptane until the ratio of EtOAc:Heptane is 1:3 or 1:4.

  • Cooling: Cool the slurry to

    
     over 1 hour.
    
  • Isolation: Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic for solvent selection and the workflow for the "Oiling Out" contingency, a common issue with ethoxy-substituted amides.

CrystallizationWorkflow Start Crude 1-(2-Ethoxybenzoyl) indoline-2-carboxamide SolubilityCheck Solubility Screening (Target: Soluble at Reflux, Insoluble at RT) Start->SolubilityCheck Decision Select Solvent System SolubilityCheck->Decision MethodA Method A: Cooling (Ethanol or IPA) Decision->MethodA High T solubility Stable polymorph MethodB Method B: Anti-Solvent (EtOAc + Heptane) Decision->MethodB High solubility in non-polar media Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) MethodA->Issue Rapid Cooling Final Pure Crystals (>99.5% Purity) MethodA->Final MethodB->Issue Fast Anti-solvent Addn MethodB->Final Remediation Remediation: 1. Re-heat to dissolution 2. Add Seed Crystals 3. Slower Cooling Rate Issue->Remediation Remediation->MethodA Retry

Caption: Workflow for solvent selection and remediation of oiling out phenomena during crystallization.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Supersaturation generated too fast; melting point depressed by impurities.Seed at the cloud point. Reduce cooling rate. Use a solvent system with a higher boiling point (e.g., Toluene/Heptane) to operate above the oiling threshold.
Low Yield Final temperature too high or too much solvent used.Cool to

. Concentrate mother liquor and perform a second crop crystallization (note: second crop often has lower purity).
Solvate Formation Compound traps solvent molecules in lattice (common with DCM/Benzene).Dry under high vacuum at elevated temp (

). Confirm desolvation via TGA (Thermogravimetric Analysis).

References

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (Discusses purification of carboxamide analogs via crystallization from DCM/Hexane). [Link]

  • National Institutes of Health (PMC). Discovery and Early Optimization of 1H-Indole-2-carboxamides. (Details flash chromatography and solvent systems for indole amides). [Link]

  • Google Patents.Process of producing cycloalkylcarboxamido-indole compounds (WO2011133751A2). (Provides industrial context for crystallizing complex indole amides using alcohol/alkane systems).

Sources

Application

Application Notes &amp; Protocols: In Vitro Characterization of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide as a Potential Cannabinoid Receptor 1 Modulator

Introduction & Scientific Rationale The indoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The indoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs).[1][2][3][4][5] The specific compound, 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CEX-121), possesses structural motifs—a lipophilic ethoxybenzoyl group and a rigid indoline core—suggesting a potential interaction with receptors that have well-defined hydrophobic and aromatic binding pockets.

A primary and plausible target for such molecules is the Cannabinoid Receptor 1 (CB1), the most abundant GPCR in the central nervous system.[6] The CB1 receptor is a key component of the endocannabinoid system and a major therapeutic target for conditions including pain, anxiety, and appetite stimulation.[7] The development of novel CB1 receptor modulators, including antagonists, agonists, or allosteric modulators, remains an area of intense research.[8][9]

This document provides a comprehensive, tiered workflow of in vitro assays designed to systematically characterize the pharmacological activity of CEX-121 at the human CB1 receptor. The protocols are designed to first establish binding affinity, then elucidate functional activity by measuring proximal G-protein activation, and finally, to quantify the impact on downstream second messenger signaling.

Overview of the In Vitro Testing Workflow

A logical, stepwise approach is critical to efficiently characterize a novel compound. The proposed workflow for CEX-121 is designed to answer three fundamental questions in sequence:

  • Does it bind? Determine the affinity of CEX-121 for the CB1 receptor.

  • Does it act? Assess whether binding leads to a functional response (G-protein activation).

  • What is the cellular consequence? Measure the effect on a key downstream signaling pathway.

G cluster_0 Tier 1: Primary Screening cluster_2 Decision Point & Data Analysis p1 Protocol 1: Radioligand Competition Binding Assay p2 Protocol 2: [35S]GTPγS Binding Assay p1->p2 If Ki < 10 µM p3 Protocol 3: cAMP Accumulation Assay p2->p3 d1 Calculate Ki, EC50, Emax p3->d1

Caption: Tiered assay workflow for characterizing CEX-121.

Protocol 1: CB1 Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of CEX-121 for the human CB1 receptor by measuring its ability to compete with a known high-affinity radioligand.

Principle: This assay quantifies the displacement of a radioactive ligand (e.g., [3H]CP55,940), which binds with high affinity to the CB1 receptor, by the non-radioactive test compound (CEX-121). The concentration of CEX-121 that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), a true measure of binding affinity.[10][11][12]

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO-K1 cells stably expressing the human CB1 receptor.

  • Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).

  • Non-specific Ligand: CP55,940 (unlabeled) or WIN55,212-2.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[12]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: CEX-121, prepared in a 10 mM DMSO stock solution.

  • 96-well microplates, GF/C filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of CEX-121 in assay buffer, typically ranging from 100 µM to 10 pM. Add 25 µL of each concentration to the wells of a 96-well plate.

  • Controls:

    • Total Binding: Add 25 µL of assay buffer (with 0.1% DMSO).

    • Non-specific Binding (NSB): Add 25 µL of a high concentration of unlabeled CP55,940 (e.g., 10 µM) to saturate the receptors.

  • Radioligand Preparation: Dilute [3H]CP55,940 in assay buffer to a final concentration of ~0.5-1.0 nM (approximating its Kd).

  • Receptor Membrane Preparation: Thaw and dilute the CB1 receptor membranes in ice-cold assay buffer to a concentration of 5-10 µg of protein per well.

  • Incubation: Add 100 µL of diluted membranes to each well, followed by 75 µL of the diluted radioligand. The final reaction volume is 200 µL.

  • Incubate the plate for 90 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Rapidly terminate the reaction by harvesting the plate contents onto a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis & Expected Results:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of CEX-121.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterHypothetical Value for CEX-121Interpretation
IC50 150 nMConcentration to displace 50% of radioligand.
Ki 75 nMIndicates high-nanomolar binding affinity.

Protocol 2: [35S]GTPγS Binding Assay

Objective: To determine the functional activity of CEX-121 at the CB1 receptor by measuring its ability to stimulate G-protein activation.

Principle: The CB1 receptor is coupled to Gi/o proteins.[13] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G-proteins.[14][15] The amount of incorporated radioactivity is a direct measure of G-protein activation, allowing for the classification of the compound as an agonist, antagonist, or inverse agonist.[16]

Materials:

  • Receptor Source: CB1 receptor-expressing cell membranes (as in Protocol 1).

  • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Control Agonist: CP55,940.

  • Control Antagonist: Rimonabant (SR141716A).

  • Test Compound: CEX-121.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of CEX-121.

    • Agonist Mode: Test CEX-121 alone across a concentration range (e.g., 100 µM to 10 pM).

    • Antagonist Mode: Pre-incubate a fixed, sub-maximal (EC80) concentration of the control agonist (CP55,940) with increasing concentrations of CEX-121.

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL Assay Buffer

    • 25 µL of compound/control dilutions

    • 100 µL of CB1 membranes (10-20 µg protein) diluted in assay buffer containing GDP (final concentration ~10 µM).

  • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.

  • Initiation: Start the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination & Filtration: Terminate and filter as described in Protocol 1.

  • Quantification: Count radioactivity as described in Protocol 1.

Data Analysis & Expected Results:

  • Agonist Mode: Plot the stimulated [35S]GTPγS binding (in CPM or as % of control agonist) against the log concentration of CEX-121 to determine its EC50 (potency) and Emax (efficacy) relative to a full agonist.

  • Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of CEX-121 to determine its IC50, from which the antagonist dissociation constant (Kb) can be calculated.

ParameterHypothetical Agonist ResultHypothetical Antagonist Result
EC50 250 nMN/A
Emax 85% (vs. CP55,940)N/A
IC50 N/A400 nM
Interpretation CEX-121 is a potent partial agonist.CEX-121 is a potent antagonist.

Protocol 3: cAMP Accumulation Assay

Objective: To measure the downstream functional consequence of CEX-121 binding and Gi/o protein activation by quantifying the inhibition of cyclic AMP (cAMP) production.

Principle: The Gi alpha subunit, when activated by an agonist-bound CB1 receptor, inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cAMP.[17][18][19] This assay typically involves stimulating AC with forskolin and measuring the ability of a CB1 agonist to counteract this stimulation.

G CEX121 CEX-121 (Agonist) CB1R CB1 Receptor CEX121->CB1R Binds & Activates Gi Gαi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Forskolin Forskolin Forskolin->AC Stimulates

Caption: CB1 receptor signaling pathway for cAMP inhibition.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.[7]

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Test Compound: CEX-121.

  • Control Agonist: CP55,940.

Step-by-Step Methodology:

  • Cell Culture: Culture the CB1-expressing cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to attach overnight.

  • Assay Preparation: The next day, remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes.

  • Compound Addition: Add varying concentrations of CEX-121 (or controls) to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

Data Analysis & Expected Results:

  • Normalize the data, setting the forskolin-only wells as 100% stimulation and basal wells as 0%.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of CEX-121.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.

ParameterHypothetical Value for CEX-121Interpretation
EC50 300 nMPotency in a cell-based functional assay.
Emax 90% InhibitionCEX-121 is a highly efficacious agonist in this pathway.

Summary & Path Forward

This series of in vitro assays provides a robust framework for the initial pharmacological characterization of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CEX-121). By systematically assessing its binding affinity, G-protein activation, and impact on downstream signaling, researchers can build a comprehensive profile of its activity at the CB1 receptor. Positive results from this workflow would justify progression to more complex studies, such as receptor selectivity profiling (e.g., against the CB2 receptor), investigation of allosteric modulation, and assessment of biased agonism.[20]

References

  • Preprints.org. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology that Differentiates Mycophenolate Mofetil and GW-842166X from MDA7.
  • University of Saskatchewan. Characterization of novel cannabinoid ligands and receptor-receptor interactions with a focus on the type 2 cannabinoid receptor.
  • Eurofins. CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • PubMed Central. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action.
  • PubMed. Assay of CB1 Receptor Binding.
  • PubMed Central. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist.
  • Benchchem. Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Springer Nature Experiments. Assay of CB1 Receptor Binding.
  • Bio-protocol. CB1 receptor radioligand-binding assay.
  • Benchchem. Application Notes and Protocols for CB1 Receptor Binding Assay Using Arachidonylcyclopropylamide (ACPA).
  • PubMed Central. Functional characterization of the novel cannabinoid receptor GPR55 and its modulation by CB1 and CB2 receptors.
  • NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual.
  • ResearchGate. (PDF) Assay of CB1 Receptor Binding.
  • Creative Bioarray. GTPγS Binding Assay.
  • PubMed Central. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding.
  • Springer Nature Experiments. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.
  • eENZYME LLC. CB1 Stable Cell Line for Cannabinoid GPCR Screening.
  • PubMed Central. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function.
  • PubMed. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function.
  • ResearchGate. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function.
  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • ResearchGate. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • CNR-IRIS. Design, Synthesis and In Vitro Investigation of Novel Basic Celastrol Carboxamides as Bio-Inspired Leishmanicidal Agents Endowed with Inhibitory Activity against Leishmania Hsp90.
  • PubMed Central. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • PubMed Central. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
  • PubMed. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei.
  • PubMed. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis.

Sources

Method

Microwave-assisted synthesis of N-benzoyl indoline derivatives

Application Note: Green Synthesis of N-Benzoyl Indoline Derivatives via Microwave-Assisted Solid-Phase Catalysis Part 1: Executive Summary & Strategic Value The Challenge: The synthesis of N-benzoyl indoline and its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of N-Benzoyl Indoline Derivatives via Microwave-Assisted Solid-Phase Catalysis

Part 1: Executive Summary & Strategic Value

The Challenge: The synthesis of N-benzoyl indoline and its derivatives is a critical step in developing pharmacophores for anticancer, antitubercular, and antimicrobial agents. Traditional Schotten-Baumann or Friedel-Crafts acylation methods often suffer from extended reaction times (2–15 hours), the use of toxic, volatile organic solvents (VOCs) like dichloromethane or benzene, and moderate yields due to hydrolytic side reactions.

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach utilizing a solvent-free solid support system (Basic Alumina) .[1][2] This method reduces reaction times to under 5 minutes, eliminates bulk solvent waste, and consistently delivers yields >90%. It represents a shift from "brute force" heating to targeted dielectric heating, aligning drug discovery workflows with the 12 Principles of Green Chemistry.

Part 2: Scientific Foundation & Mechanism[3]

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the indoline ring (a secondary amine) acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride.

  • Adsorption: The reagents are adsorbed onto the basic alumina surface. The alumina acts as a surface dispersant and a weak base, sponging up the HCl byproduct.[1]

  • Activation: Microwave irradiation induces rapid dipolar polarization. The polar carbonyl group of benzoyl chloride and the N-H bond of indoline align with the oscillating electric field, generating intense internal heat (molecular friction).

  • Nucleophilic Attack: The indoline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling a chloride ion. The pyridine (catalyst) and basic alumina neutralize the generated HCl, driving the equilibrium forward.

Microwave Physics: The "Hot Spot" Effect

Unlike conventional oil baths that heat via conduction (surface-to-center), microwaves heat via dielectric loss .

  • Selective Heating: The alumina support and polar reagents absorb microwave energy efficiently, while the non-polar vessel remains cool.

  • Superheating: "Hot spots" on the solid support surface can reach temperatures significantly higher than the bulk temperature, overcoming activation energy barriers almost instantaneously.

Part 3: Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode or Multimode reactor (e.g., CEM Discover, Anton Paar Monowave) or a calibrated domestic microwave (modified for reflux if necessary, though this protocol is solvent-free).

  • Reagents:

    • Indoline (2,3-dihydroindole) [CAS: 496-15-1]

    • Benzoyl Chloride (substituted or unsubstituted)[1][3]

    • Pyridine (Catalytic base)[1][4][3][5]

    • Solid Support: Basic Alumina (Brockmann I)

  • Vessel: Open borosilicate beaker or wide-mouth vial (to allow HCl gas escape if not fully trapped by alumina).

Workflow Diagram

G Start Start: Reagent Prep Mix Adsorption Step: Mix Indoline (1 mmol) + Benzoyl Chloride (2 mmol) + Pyridine (0.6 mmol) + Basic Alumina (2g) Start->Mix Grind Homogenization: Stir/Grind to free-flowing powder Mix->Grind MW Microwave Irradiation: Power: 300W Time: 2-4 mins Temp: ~100-110°C Grind->MW Activation Cool Cooling: Ambient temp (5 mins) MW->Cool Extract Extraction: Elute product with DCM (3 x 10mL) Cool->Extract Filter Filtration: Remove spent Alumina Extract->Filter Evap Evaporation: Remove solvent in vacuo Filter->Evap Recryst Purification: Recrystallize (EtOH/Water) Evap->Recryst End Final Product: N-Benzoyl Indoline Recryst->End

Caption: Figure 1. Solvent-free microwave-assisted synthesis workflow for N-benzoyl indoline.

Step-by-Step Procedure (Solvent-Free)
  • Preparation: In a 50 mL borosilicate beaker, add Basic Alumina (2.0 g) .

  • Loading: Add Indoline (1.0 mmol) , Benzoyl Chloride (2.0 mmol) , and Pyridine (0.6 mmol) dropwise onto the alumina.

  • Homogenization: Mix thoroughly with a glass rod for 30 seconds until a free-flowing powder is obtained. Note: Slight exothermicity may be observed.

  • Irradiation: Place the beaker in the microwave reactor.

    • Power: 300 W (or "Medium" setting on domestic units).

    • Time: Irradiate for 2 to 4 minutes .

    • Safety Note: Perform in a fume hood. Although solvent-free, trace HCl vapors may evolve.

  • Monitoring (Self-Validation): Pause at 1-minute intervals. Remove a micro-spatula tip of powder, extract with ethyl acetate, and spot on a TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the Indoline spot (Rf ~0.4) disappears.

  • Workup: Allow the alumina to cool. Add Dichloromethane (DCM, 10 mL) to the beaker and stir for 2 minutes to desorb the product.

  • Filtration: Filter the mixture through a sintered glass funnel or Whatman filter paper. Wash the alumina cake with two additional portions of DCM (2 x 5 mL).

  • Isolation: Evaporate the combined DCM filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure N-benzoyl indoline crystals.

Part 4: Results & Data Analysis

Comparative Efficiency: Microwave vs. Conventional

The following data highlights the superiority of the MAOS protocol over traditional reflux methods.

ParameterMicrowave Method (This Protocol) Conventional Method (Reflux) Improvement Factor
Reaction Time 2 – 4 minutes 2 – 15 hours~60x Faster
Yield 92 – 96% 65 – 78%+20% Yield
Solvent Usage None (during reaction)20-50 mL (during reaction)Green / Eco-friendly
Energy Profile Low (Short burst)High (Prolonged heating)Energy Efficient
Workup Simple ExtractionExtraction + NeutralizationStreamlined
Substrate Scope Validation

This protocol is robust across various substituted benzoyl chlorides:

  • p-Nitrobenzoyl chloride: 94% Yield (2.5 min)

  • p-Chlorobenzoyl chloride: 92% Yield (3.0 min)

  • p-Methoxybenzoyl chloride: 90% Yield (4.0 min) - Electron-donating groups may require slightly longer irradiation.

Part 5: Troubleshooting & Quality Assurance

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Poor adsorption or "clumping" of the alumina.

    • Fix: Ensure the reagents are mixed into a fine, free-flowing powder before irradiation. If the mixture is a sticky paste, add more alumina (0.5 - 1.0 g).

  • Issue: Product Decomposition.

    • Cause: Overheating (Runaway temperature).

    • Fix: Use pulsed irradiation (30 sec ON / 10 sec OFF) or reduce power to 200W.

  • Validation Check:

    • IR Spectroscopy: Look for the disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a strong Amide C=O stretch (~1640–1660 cm⁻¹).

References

  • Paul, S., Nanda, P., & Gupta, R. (2003).[1] PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions.[1][2][3][6] Molecules, 8(4), 374–380. [Link][4]

  • Öztekin Algül, et al. (2008).[7] Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives. Molecules, 13(4), 736–748. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Welcome to the technical support center for the synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most common factors to investigate?

Low yield is a multifaceted problem that can originate from starting material quality, reaction conditions, or work-up procedures. A systematic approach is the key to identifying the root cause.

Causality Analysis: The primary reaction is an N-acylation of the indoline nitrogen with an activated 2-ethoxybenzoyl group. This is a nucleophilic substitution reaction where the secondary amine of the indoline attacks the electrophilic carbonyl carbon of the acylating agent. Low yields typically stem from inefficient forward reaction, degradation of materials, or competing side reactions.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_sm Step 1: Verify Starting Material (SM) Purity & Integrity start->check_sm check_conditions Step 2: Scrutinize Reaction Conditions start->check_conditions check_workup Step 3: Optimize Work-up & Purification start->check_workup sm_purity Purity Issue: - Indoline degradation (oxidation) - Wet solvents/reagents - Impure acyl chloride check_sm->sm_purity Identify SM issues conditions_issue Condition Issue: - Incorrect stoichiometry - Inappropriate base/temp - Insufficient reaction time check_conditions->conditions_issue Identify condition flaws workup_issue Work-up Issue: - Product loss during extraction - Degradation on silica gel - Inefficient crystallization check_workup->workup_issue Identify purification losses solution Implement Corrective Actions & Re-run Experiment sm_purity->solution conditions_issue->solution workup_issue->solution Synthesis_Workflow SM1 Indoline-2-carboxamide Reaction Acylation Reaction (Base, Anhydrous Solvent) SM1->Reaction SM2 2-Ethoxybenzoyl Chloride (Method A) or 2-Ethoxybenzoic Acid (Method B) SM2->Reaction Workup Aqueous Work-up (Quench, Wash, Extract) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product: 1-(2-Ethoxybenzoyl) indoline-2-carboxamide Purification->Product

Caption: General Synthetic Workflow.

Table 1: Optimized Reaction Parameters
ParameterMethod A (Acyl Chloride)Method B (Coupling Agents)Rationale
Indoline Equiv. 1.01.0Limiting Reagent
Acylating Agent 1.1 equiv. 2-Ethoxybenzoyl Chloride1.1 equiv. 2-Ethoxybenzoic AcidSlight excess ensures full conversion of the limiting reagent.
Base 2.2 equiv. DIPEA2.5 equiv. DIPEA or NMMScavenges acid byproduct; additional base needed for coupling.
Coupling Agents N/A1.2 equiv. EDC, 1.2 equiv. HOBtStandard agents for efficient amide bond formation. [1]
Solvent Anhydrous DCM or THFAnhydrous DMF or DCMAprotic solvents prevent hydrolysis and side reactions.
Temperature 0 °C to RT0 °C to RTControls exotherm and minimizes side product formation.
Time 2-6 hours12-24 hoursMonitor by TLC until starting material is consumed.
Protocol 1: Acyl Chloride Method
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add indoline-2-carboxamide (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) and cool the flask to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10 minutes.

  • Acylation: In a separate flask, dissolve 2-ethoxybenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring indoline mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once complete, quench the reaction by adding saturated aq. NH₄Cl solution. Transfer to a separatory funnel, extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to yield the pure product.

Protocol 2: Amide Coupling Method
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-ethoxybenzoic acid (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Dissolution: Add anhydrous DCM or DMF and stir for 15 minutes at room temperature to pre-activate the acid.

  • Addition: Add indoline-2-carboxamide (1.0 eq) followed by DIPEA (2.5 eq).

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor progress by TLC.

  • Work-up & Purification: Follow steps 6-9 from Protocol 1. Note that the urea byproduct from EDC is largely removed during the aqueous washes.

References

  • Costantino, L., et al. (2019). Synthesis and Biological Evaluation of Indole-2-Carboxamides as Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 24(15), 2785. Available from: [Link]

  • de Souza, M. V. N., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8963. Available from: [Link]

  • Diwo, S., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(1), 184. Available from: [Link]

  • MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. Available from: [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • National Center for Biotechnology Information. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. PubMed. Available from: [Link]

  • Various Authors. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubMed Central. Available from: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Ed. Oxford University Press.
  • National Center for Biotechnology Information. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available from: [Link]

  • SAGE Publications Inc. (2025). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling for Indoline-2-Carboxamides

Executive Summary: The "Constrained Proline" Challenge Indoline-2-carboxylic acid (Ind) is a rigid, bicyclic proline mimetic often used to lock peptide conformations or improve metabolic stability. However, it presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Constrained Proline" Challenge

Indoline-2-carboxylic acid (Ind) is a rigid, bicyclic proline mimetic often used to lock peptide conformations or improve metabolic stability. However, it presents a unique "perfect storm" of synthetic challenges that distinguish it from standard amino acids:

  • Hyper-Acidic

    
    -Proton:  The C2 proton is significantly more acidic than in proline due to the electron-withdrawing inductive effect of the fused benzene ring. This makes racemization  via enolization or oxazolone formation the primary failure mode.
    
  • Steric Congestion: The fused benzo-ring creates significant steric bulk around the C2 carboxylate, slowing down nucleophilic attack and requiring highly active coupling agents—which paradoxically increases racemization risk.

  • Nucleophilicity Issues: If the indoline nitrogen (N1) is the nucleophile, it is a poor nucleophile (anilinic character). If N1 is the protected component (standard scenario), the protecting group (Boc, Fmoc, Cbz) heavily influences the electronics of the C2 center.

This guide provides a logic-driven troubleshooting framework to navigate these competing factors.

Diagnostic Troubleshooting Guide (Q&A)
Category A: Stereochemical Integrity (Racemization) [1]

Q1: I observe significant epimerization (up to 20-40% D-isomer) in my final product. I am using HATU/DIPEA. What is happening?

Diagnosis: You are likely driving oxazolone (azlactone) formation .

  • Mechanism: Highly active reagents like HATU generate an O-acylisourea/active ester intermediate. Due to the high acidity of the C2 proton in N-protected indolines, the carbonyl oxygen of the N-protecting group (e.g., Boc/Fmoc carbamate) attacks the activated carboxylic acid, forming a 5-membered oxazolone ring. This intermediate is prone to rapid deprotonation/reprotonation, scrambling the stereocenter.

  • The "Base" Problem: DIPEA is a strong base. In the presence of HATU, it accelerates the deprotonation of the oxazolone intermediate.

Solution Protocol:

  • Switch Reagents: Move to T3P (Propanephosphonic acid anhydride) . T3P activates the carboxylate as a mixed anhydride that is less prone to oxazolone cyclization compared to uronium salts.

  • Change the Base: Switch to a weaker, more sterically hindered base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are sufficient to deprotonate the carboxylic acid but less likely to deprotonate the

    
    -carbon.
    
  • Temperature Control: Conduct the activation and coupling at 0°C to -10°C . Never run these reactions at room temperature if chirality is critical.

Q2: Can I use EDC/HOBt to prevent racemization?

Analysis: Yes, but with caveats.

  • Why it works: HOBt (or better, Oxyma ) acts as a nucleophilic additive that intercepts the O-acylisourea to form an active ester. This active ester is reactive toward amines but less prone to oxazolone formation than the O-acylisourea.

  • The Risk: If the coupling is slow (due to sterics), the active ester sits in solution longer, increasing the window for base-catalyzed epimerization.

  • Recommendation: Use EDC/Oxyma rather than EDC/HOBt. Oxyma is superior at suppressing racemization (lower pKa, better leaving group).

Category B: Reactivity & Yield

Q3: My reaction stalls with <50% conversion. I am coupling a sterically hindered amine to N-Boc-Indoline-2-COOH.

Diagnosis: Steric clash between the C2-substituent and the incoming amine.[2]

  • Causality: The "active ester" methods (EDC/NHS, etc.) may not be electrophilic enough to overcome the energy barrier of a hindered nucleophile.

Solution Protocol:

  • The "Acid Fluoride" Route: Convert the Indoline-2-carboxylic acid to its acid fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride.

    • Why: Acid fluorides are small, highly electrophilic, and remarkably stable to racemization compared to acid chlorides. They penetrate the steric shield of the amine effectively.

  • Solvent Switch: Use a non-polar solvent like DCM or Chloroform if solubility permits. Polar aprotic solvents (DMF, DMSO) can stabilize charged racemization transition states.

Q4: I am seeing a "double addition" or polymerization byproduct.

Diagnosis: Failed N-Protection.

  • Scenario: If you are using Indoline-2-carboxylic acid without a protecting group on N1, the molecule is an amino acid. It will self-couple (N1 of one molecule attacks C2 of another).

  • Fix: Ensure N1 is protected (Boc, Fmoc, Cbz) before attempting amide coupling at C2.

Validated Experimental Protocols
Protocol A: The "Gold Standard" for Chiral Retention (T3P Method)

Best for: Coupling chiral amines or when >99% ee is required.

  • Dissolution: Dissolve

    
    -protected Indoline-2-COOH (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous EtOAc  or DCM  (0.1 M concentration).
    
    • Note: Avoid DMF if possible; EtOAc suppresses racemization.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv). Stir for 5 mins.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to 10°C (do not heat). Monitor by LCMS.[2]

  • Workup: Wash with 0.5M HCl (cold), sat. NaHCO3, and brine.[2]

Protocol B: The "Hard Coupling" Method (Acid Fluoride)

Best for: Sterically hindered amines where standard coupling fails.

  • Activation: Dissolve

    
    -protected Indoline-2-COOH (1.0 equiv) in dry DCM under 
    
    
    
    .
  • Reagent: Add TFFH (1.1 equiv) and DIPEA (1.2 equiv). Stir at 0°C for 30 minutes.

    • Checkpoint: This generates the acid fluoride in situ.[3]

  • Addition: Add the hindered Amine (1.2 equiv) and additional DIPEA (1.0 equiv).

  • Reaction: Allow to warm to Room Temperature. Stir for 2-12 hours.

Data & Visualization
Table 1: Coupling Reagent Selection Matrix
ScenarioRecommended ReagentBase ChoiceSolventRisk Factor
Standard Coupling EDC / OxymaCollidineDCMLow
High Racemization Risk T3P PyridineEtOAcVery Low
Hindered Amine TFFH (Acid Fluoride)DIPEADCMMedium (Racemization)
High Throughput HATUNMMDMFHigh (Racemization)
Figure 1: Decision Logic for Indoline Couplings

IndolineCoupling Start Start: Indoline-2-COOH Coupling CheckProt Is N1 Position Protected? Start->CheckProt Protect Action: Protect N1 (Boc/Fmoc/Cbz) CheckProt->Protect No CheckAmine Is the Amine Partner Hindered? CheckProt->CheckAmine Yes Protect->CheckProt CheckChiral Is Chirality Critical (>98% ee)? CheckAmine->CheckChiral No (Standard) MethodTFFH Protocol B: TFFH (Acid Fluoride) (High Reactivity) CheckAmine->MethodTFFH Yes (Hindered) MethodT3P Protocol A: T3P / Pyridine / EtOAc (Low Racemization) CheckChiral->MethodT3P Yes MethodEDC Protocol C: EDC / Oxyma / Collidine (Standard) CheckChiral->MethodEDC No Warning Warning: Avoid HATU/DIPEA High Racemization Risk MethodTFFH->Warning Check ee%

Caption: Decision tree for selecting coupling conditions based on substrate constraints. Green nodes indicate preferred pathways for preserving chirality.

References
  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). Retrieved from

  • Al-Wahaibi, L.H., et al. (2022).[5] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity.[5] Bioorganic Chemistry.[2][5][6][7] Retrieved from

  • Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality.[1][8] Retrieved from

  • Due-Hansen, M.E., et al. (2015).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3] Organic & Biomolecular Chemistry.[3][6][7][8][9][10][11] Retrieved from

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization.[9] Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Synthesis

< A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the stereochemically sensitive synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereochemically sensitive synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Introduction

The synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, a key structural motif in various pharmacologically active compounds, presents a significant stereochemical challenge: the potential for racemization at the C2 position of the indoline ring. Maintaining the chiral integrity of this center is often crucial for the desired biological activity. This guide will focus on the critical amide bond formation step and provide strategies to minimize or eliminate racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during the amide coupling step?

A1: Racemization during amide bond formation, particularly when coupling an N-acylated amino acid derivative like 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid, primarily proceeds through two mechanisms.[1][2][3]

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[2][4][5] The activated carboxyl group can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. Subsequent attack by the amine can occur from either face of the planar ring, resulting in a mixture of enantiomers.[5]

  • Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid to form an enolate, which is planar and achiral. Reprotonation can then occur from either side, leading to racemization.[1][3]

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors can influence the degree of racemization.[3][6] Understanding and controlling these is key to a successful synthesis.

  • Coupling Reagents: The choice of coupling reagent is critical.[7][8] Some reagents generate highly reactive intermediates that are more prone to racemization.

  • Base: The type and amount of base used can significantly impact racemization.[1][9] Stronger, less sterically hindered bases are more likely to cause racemization.[9]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4][10]

  • Solvent: The polarity of the solvent can influence the reaction pathways.[3][4] While less polar solvents may sometimes reduce racemization, solubility considerations are often paramount.[4]

  • Additives: Certain additives can suppress racemization by forming more stable, less reactive intermediates.[5][9][11][12]

Q3: How do additives like HOBt, HOAt, and Oxyma help in suppressing racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are invaluable tools for minimizing racemization.[5][8][11] They function by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide). This reaction forms an active ester (e.g., an OBt ester) which is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[5][12] This more stable active ester then reacts with the amine to form the desired amide bond while preserving stereochemical integrity.[5] HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.[5][13]

Troubleshooting Guide

Problem: Significant racemization is observed in the final product.

This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Evaluate and Optimize the Coupling Reagent and Additives

Certain coupling reagents are more prone to inducing racemization than others.[4]

dot

Coupling_Reagent_Optimization cluster_High_Racemization_Risk Higher Racemization Risk cluster_Low_Racemization_Solution Lower Racemization Risk High_Risk_Reagents Carbodiimides (DCC, DIC, EDC) alone Low_Risk_Reagents Carbodiimides + Additives (HOBt, HOAt, Oxyma) Phosphonium Reagents (BOP, PyBOP) Uronium/Aminium Reagents (HBTU, HATU) High_Risk_Reagents->Low_Risk_Reagents Implement Solution

Caption: Optimizing coupling reagents to minimize racemization.

Recommended Action:

  • If you are using a carbodiimide like DCC or DIC without an additive, this is a likely source of racemization.[12] Always use carbodiimides in combination with a racemization suppressant like HOBt, HOAt, or Oxyma.[5][8]

  • Consider switching to phosphonium (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which are generally very efficient and associated with low levels of racemization.[5][12]

Step 2: Scrutinize the Choice and Stoichiometry of the Base

The basicity and steric hindrance of the base used play a crucial role.[9]

dot

Base_Selection_Workflow Start Racemization Issue Identified Evaluate_Base Evaluate Current Base Start->Evaluate_Base Is_Strong_Base Is it a strong, non-hindered base? (e.g., TEA, DBU) Evaluate_Base->Is_Strong_Base Switch_Base Switch to a weaker or more hindered base (e.g., NMM, DIPEA, 2,4,6-collidine) Is_Strong_Base->Switch_Base Yes Optimize_Stoichiometry Optimize Stoichiometry: Use minimum effective amount Is_Strong_Base->Optimize_Stoichiometry No Switch_Base->Optimize_Stoichiometry Re-evaluate Re-evaluate Racemization Optimize_Stoichiometry->Re-evaluate

Caption: Workflow for selecting and optimizing the base.

Recommended Action:

  • Avoid strong, non-hindered bases like triethylamine (TEA).

  • Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine.[1][9]

  • Use the minimum amount of base necessary to facilitate the reaction. Excess base can significantly increase the rate of racemization.[4]

Step 3: Control the Reaction Temperature

Higher temperatures provide the activation energy needed for the racemization pathways.[14]

Recommended Action:

  • Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[4]

  • For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower temperatures throughout the coupling process may be necessary.

Step 4: Consider the Solvent System

While often constrained by solubility, the solvent can play a role.

Recommended Action:

  • Where possible, less polar solvents may help to reduce racemization.[3][4] However, ensuring all reactants are fully dissolved is critical for reaction efficiency.

  • Commonly used polar aprotic solvents like DMF and NMP are often necessary for solubility but can contribute to racemization. If using these, meticulous control of other parameters (reagents, base, temperature) is even more crucial.[15]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma

This protocol provides a robust starting point for minimizing racemization during the coupling of 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid with an amine.

Materials:

  • 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid

  • Amine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 1-(2-Ethoxybenzoyl)indoline-2-carboxylic acid in the chosen anhydrous solvent.

  • Add 1.1 equivalents of Oxyma Pure to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1.1 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes at 0 °C.

  • In a separate flask, dissolve 1.05 equivalents of the desired amine and 1.2 equivalents of DIPEA in the anhydrous solvent.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Purity

This protocol outlines a general method for assessing the level of racemization.

Materials:

  • Crude or purified 1-(2-Ethoxybenzoyl)indoline-2-carboxamide product

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Prepare a stock solution of your product in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol) until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the analysis using an isocratic mobile phase, monitoring the UV absorbance at an appropriate wavelength.

  • The two enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess (% ee) by integrating the peak areas.

Quantitative Data Summary

The choice of coupling reagent and additives has a significant impact on the level of racemization. The following table summarizes representative data on the percentage of D-isomer formation for the coupling of a sensitive N-protected amino acid.

Coupling ReagentAdditiveBase% D-Isomer (Racemization)
DICNoneDIPEAHigh
DICHOBtDIPEALow
DICOxymaDIPEAVery Low[13][15]
HATU-DIPEAVery Low[5][7]
BOPHOBtDIPEALow[13]

Note: This is illustrative data. Actual racemization levels will depend on the specific substrates and reaction conditions.

Conclusion

Minimizing racemization during the synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a multifactorial challenge that requires careful consideration of all reaction parameters. By understanding the mechanisms of racemization and systematically optimizing the choice of coupling reagents, additives, base, temperature, and solvent, researchers can significantly improve the enantiomeric purity of their final product. This guide provides a framework for troubleshooting and optimizing this critical synthetic step.

References
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-publishing.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate.
  • Racemization in Peptide Synthesis. Mechanism-specific Models. (n.d.). RSC Publishing.
  • Racemization in peptide synthesis. (n.d.). Slideshare.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). Journal of the American Chemical Society.
  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • How to prevent racemization of serine during peptide coupling. (n.d.). Benchchem.
  • Role of Additives during Deracemization Using Temperature Cycling. (n.d.). PMC - NIH.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). Unknown.
  • Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. (n.d.). Benchchem.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design.
  • Racemization pathways during amide bond formation. (n.d.). ResearchGate.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube.
  • Why are nucleophilic acyl subsitutions favored by a basic solution? (2020). Reddit.
  • Nucleophilic acyl substitution reactions. (2023). Chemistry LibreTexts.
  • "Nucleophilic Acyl Substitution". (2019). Chemistry LibreTexts.

Sources

Optimization

Stability of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide in cell culture media

Topic: Stability & Handling in Cell Culture Media Status: Active | Audience: Research & Development | Doc ID: TS-IND-2024 Executive Summary 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a lipophilic small molecule scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Cell Culture Media

Status: Active | Audience: Research & Development | Doc ID: TS-IND-2024

Executive Summary

1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a lipophilic small molecule scaffold often utilized in ion channel modulation (e.g., TRPV1, KCNQ) and medicinal chemistry campaigns. While chemically robust in solid form, its stability in cell culture media is frequently compromised by three distinct failure modes :

  • Pseudo-instability caused by aqueous precipitation (Solubility limit < 10 µM).

  • Enzymatic hydrolysis of the N-benzoyl amide bond by serum amidases in FBS.

  • Non-specific binding to polystyrene culture vessels.

This guide provides the technical protocols to distinguish between these issues and optimize your experimental conditions.

Part 1: Troubleshooting Guide (FAQ)
Q1: My compound concentration drops by 50% within 1 hour of adding it to the media. Is it degrading?

Diagnosis: Likely Precipitation (Pseudo-instability), not degradation. Technical Insight: This compound contains a lipophilic indoline core and an ethoxy-benzoyl group, resulting in a high LogP (predicted >3.5). When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the compound often "crashes out" into micro-crystals that are invisible to the naked eye but are removed during filtration or settle out of solution. Action:

  • Do not spike 1000x stocks directly into the well.

  • Perform a serial dilution in media without cells first, then centrifuge at 13,000 x g for 10 mins. Analyze the supernatant. If the concentration is low, it precipitated.

Q2: I see a new peak in LC-MS after 24 hours in media with 10% FBS. What is it?

Diagnosis: Enzymatic Hydrolysis . Technical Insight: Fetal Bovine Serum (FBS) contains active esterases and amidases (e.g., arylacetamide deacetylase-like enzymes). The N-benzoyl bond (amide linkage between the indoline nitrogen and the benzoyl ring) is electronically activated and susceptible to enzymatic cleavage. The Metabolite: You are likely observing the formation of Indoline-2-carboxamide (the core) and 2-Ethoxybenzoic acid . Action:

  • Heat-inactivate FBS (56°C for 30 min) to reduce amidase activity.

  • Run a control arm in serum-free media (Opti-MEM or PBS) to confirm if the degradation is serum-dependent.

Q3: My IC50 shifts significantly between plastic and glass plates.

Diagnosis: Adsorption (Plastic Binding) . Technical Insight: Lipophilic carboxamides bind avidly to polystyrene surfaces (TC-treated plastics). This effectively lowers the free concentration of the drug available to the cells, shifting your potency curves to the right (weaker apparent potency). Action:

  • Use Low-Binding polypropylene plates for compound preparation.

  • Add 0.1% BSA or 0.01% Pluronic F-127 to the media; carrier proteins/surfactants preferentially coat the plastic sites, keeping the drug in solution.

Part 2: Experimental Protocols
Protocol A: Differential Stability Assay (Serum vs. PBS)

Objective: To determine if loss of compound is due to chemical instability (pH) or enzymatic activity (Serum).

Materials:

  • Test Compound (10 mM DMSO stock)

  • Condition A: PBS (pH 7.4)

  • Condition B: DMEM + 10% FBS (Heat-inactivated)

  • Condition C: DMEM + 10% FBS (Non-heat inactivated)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

  • Acetonitrile (ACN) with 0.1% Formic Acid

Workflow:

  • Preparation: Dilute DMSO stock to 1 µM final concentration in all three conditions (A, B, C). Final DMSO content should be ≤ 0.1%.

  • Incubation: Aliquot 100 µL into a 96-well plate. Incubate at 37°C.

  • Sampling:

    • Timepoints: 0 min, 30 min, 1 h, 4 h, 24 h.

    • At each timepoint, transfer 50 µL of sample to a crash plate containing 150 µL of ice-cold ACN (containing Internal Standard).

  • Processing: Centrifuge crash plate at 4,000 rpm for 20 mins at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Interpretation:

Observation Conclusion
Stable in A, Degrades in B & C Chemical hydrolysis (unlikely for this scaffold).
Stable in A, Stable in B, Degrades in C Enzymatic Hydrolysis (Serum-driven).

| Degrades in A, B, and C equally | Precipitation or Adsorption (Physical loss). |

Part 3: Visualization & Logic
Figure 1: Stability & Troubleshooting Decision Tree

Caption: A logic flow to diagnose the root cause of compound loss in cell culture experiments.

StabilityLogic Start Issue: Low Compound Recovery (< 80% at T=0 or T=End) CheckT0 Check T=0 Recovery (Immediate measurement) Start->CheckT0 Precipitation Diagnosis: Precipitation (Solubility Issue) CheckT0->Precipitation Low Recovery at T=0 CheckSerum Compare Serum vs. PBS (24h Incubation) CheckT0->CheckSerum Good Recovery at T=0 Enzymatic Diagnosis: Enzymatic Hydrolysis (Amidases in FBS) CheckSerum->Enzymatic Degrades in Serum only Adsorption Diagnosis: Plastic Adsorption (Lipophilic Binding) CheckSerum->Adsorption Degrades in PBS & Serum Stable Compound is Stable (Check Analytical Method) CheckSerum->Stable No Degradation

Figure 2: Degradation Pathway (Enzymatic)

Caption: The primary metabolic vulnerability of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide in serum.

Degradation Parent Parent Compound (N-Benzoyl Indoline) Enzyme Serum Amidases (FBS) Parent->Enzyme Hydrolysis Core Metabolite 1: Indoline-2-carboxamide Enzyme->Core Acid Metabolite 2: 2-Ethoxybenzoic Acid Enzyme->Acid

Part 4: Reference Data

Table 1: Typical Solubility & Stability Parameters Note: Values are representative of the N-benzoyl indoline-2-carboxamide scaffold.

ParameterTypical ValueNotes
Aqueous Solubility (PBS) < 5 µMHighly lipophilic; requires carrier (BSA/Serum).
LogP (Predicted) ~3.5 - 4.2High risk of plastic adsorption.
t 1/2 (Human Plasma) > 60 minGenerally more stable in human plasma than mouse/rat.
t 1/2 (10% FBS) 2 - 6 hoursVariable batch-to-batch in FBS.
t 1/2 (PBS pH 7.4) > 48 hoursChemically stable in absence of enzymes.
References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility and stability protocols in drug discovery).
  • Bisswanger, H. (2014). Enzyme Kinetics: Principles and Methods. Wiley-VCH. (Mechanisms of amidase hydrolysis).
  • Palmgren, J. J., et al. (2006).[1] "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[1] European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 369-378. Link

  • Kerns, E. H., et al. (2008). "In vitro solubility assays in drug discovery." Current Drug Metabolism, 9(9), 879-885. (Protocol for Kinetic Solubility).
  • Wang, Q., et al. (2025).[2][3][4] "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 30(3), 721.[3] Link (Structural analogs and stability context).

Sources

Troubleshooting

Identification of common impurities in 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Welcome to the technical support center for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and control of impurities in this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the quality and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthesis-related impurities in 1-(2-Ethoxybenzoyl)indoline-2-carboxamide?

A1: The impurity profile of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the acylation of indoline-2-carboxamide with 2-ethoxybenzoyl chloride in the presence of a base.

  • Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves. Incomplete reaction can lead to the presence of indoline-2-carboxamide and 2-ethoxybenzoic acid (from the hydrolysis of 2-ethoxybenzoyl chloride) in the final product.

  • Side Products: A potential side reaction is the di-acylation of indoline-2-carboxamide, particularly if the reaction conditions are not carefully controlled. This would result in a di-acylated impurity.

  • Reagent-Related Impurities: The coupling agents and bases used in the synthesis can also be a source of impurities. For instance, if peptide coupling reagents like EDCI and HOBt are used, their byproducts can contaminate the final product.[1]

Troubleshooting Guide

Issue 1: An unknown peak is observed in the HPLC chromatogram of my synthesized 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.

Troubleshooting Steps:

  • Verify the Identity of Starting Materials: Before troubleshooting the product, confirm the purity of your starting materials, indoline-2-carboxamide and 2-ethoxybenzoyl chloride. An impurity in the starting material will carry through the synthesis.

  • Hypothesize the Impurity Structure: Based on the synthetic route, the unknown peak could correspond to unreacted starting materials, byproducts, or degradation products. Consider the expected retention times of these potential impurities relative to the main compound.

  • Employ Hyphenated Techniques for Identification: To definitively identify the unknown peak, hyphenated analytical techniques are invaluable.[2]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for obtaining the molecular weight of the impurity. The mass-to-charge ratio (m/z) can quickly help in proposing a molecular formula.

    • LC-MS/MS (Tandem Mass Spectrometry): Fragmentation of the impurity ion can provide structural information, aiding in its definitive identification.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

Experimental Protocol: Impurity Identification by LC-MS

  • Objective: To identify an unknown impurity in a sample of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.

  • Instrumentation: Agilent 1290 Infinity II LC System coupled with an Agilent 6545XT AdvanceBio LC/Q-TOF.

  • Method:

    • Prepare a 1 mg/mL solution of the impure 1-(2-Ethoxybenzoyl)indoline-2-carboxamide in acetonitrile.

    • Inject 1 µL of the sample onto a suitable C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Elute with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Set the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 100-1000.

    • Analyze the mass spectrum of the unknown peak to determine its molecular weight.

Issue 2: My sample of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is showing signs of degradation upon storage.

Troubleshooting Steps:

  • Understand Degradation Pathways: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide contains amide and ether linkages that can be susceptible to hydrolysis, particularly under acidic or basic conditions. The indoline ring can also be prone to oxidation.

  • Identify Degradation Products:

    • Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide bond connecting the 2-ethoxybenzoyl group to the indoline nitrogen. This would yield indoline-2-carboxamide and 2-ethoxybenzoic acid . A secondary hydrolysis of the carboxamide group on the indoline ring is also possible, though generally less facile.

    • Oxidation: The indoline ring can be oxidized to the corresponding indole. This would result in the formation of 1-(2-Ethoxybenzoyl)indole-2-carboxamide .

  • Control Storage Conditions: To mitigate degradation, store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., under argon or nitrogen) can prevent oxidation.

Data Presentation: Common Impurities and Their Characteristics

Impurity NameStructureLikely OriginIdentification Method
Indoline-2-carboxamideIndoline ring with a carboxamide group at position 2Unreacted starting material, DegradationLC-MS, NMR
2-Ethoxybenzoic acidBenzene ring with a carboxylic acid and an ethoxy group at positions 1 and 2, respectivelyUnreacted starting material, DegradationLC-MS, GC-MS
1-(2-Ethoxybenzoyl)indole-2-carboxamideIndole ring with a 2-ethoxybenzoyl group at position 1 and a carboxamide at position 2OxidationLC-MS, UV-Vis

Visualizations

Synthetic Pathway and Potential Impurities

Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Indoline-2-carboxamide Indoline-2-carboxamide Product 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Indoline-2-carboxamide->Product Acylation 2-Ethoxybenzoyl chloride 2-Ethoxybenzoyl chloride 2-Ethoxybenzoyl chloride->Product Degradation_Product1 Indoline-2-carboxamide (Hydrolysis) Product->Degradation_Product1 Hydrolysis Degradation_Product2 1-(2-Ethoxybenzoyl)indole-2-carboxamide (Oxidation) Product->Degradation_Product2 Oxidation Unreacted_SM1 Indoline-2-carboxamide Unreacted_SM2 2-Ethoxybenzoic acid Side_Product Di-acylated Product

Caption: Synthetic route and potential process-related and degradation impurities.

Troubleshooting Workflow for Impurity Identification

Troubleshooting Workflow Start Unknown Peak in HPLC Check_SM Verify Purity of Starting Materials Start->Check_SM Hypothesize Hypothesize Impurity Structure (Starting Material, Byproduct, Degradant) Check_SM->Hypothesize Analyze_LCMS LC-MS Analysis (Determine Molecular Weight) Hypothesize->Analyze_LCMS Analyze_LCMSMS LC-MS/MS Analysis (Structural Elucidation) Analyze_LCMS->Analyze_LCMSMS Analyze_NMR Isolate and Perform NMR (Definitive Structure) Analyze_LCMSMS->Analyze_NMR If necessary Identify Impurity Identified Analyze_LCMSMS->Identify Analyze_NMR->Identify

Caption: A systematic workflow for the identification of unknown impurities.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2001). Isolation and identification of process-related impurities and degradation products from pharmaceutical drug candidates. Part I. American Pharmaceutical Review, 4(1), 28-35.
  • Agilent Technologies. (2021). Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System. [Link]

  • Nassar, M. N., et al. (2004). Reactive impurities in excipients: profiling, identification and mitigation of drug–excipient incompatibility. AAPS PharmSciTech, 5(4), e59. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Time for Benzoylation of Indoline-2-carboxamide

Welcome to the technical support guide for the benzoylation of indoline-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the benzoylation of indoline-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. As Senior Application Scientists, we have compiled our field-tested insights and troubleshooting strategies to help you optimize your reaction conditions, with a particular focus on minimizing reaction time while maximizing yield and purity.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Covering the fundamental principles, key variables, and standard procedures for the benzoylation of indoline-2-carboxamide.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the benzoylation of indoline-2-carboxamide?

A1: The benzoylation of indoline-2-carboxamide is a classic example of an N-acylation reaction, specifically a Schotten-Baumann reaction.[1][2] The core mechanism involves the nucleophilic attack of the secondary amine (the nitrogen atom of the indoline ring) on the electrophilic carbonyl carbon of benzoyl chloride.[3]

This reaction generates a tetrahedral intermediate. The reaction is driven to completion by the presence of a base, which serves two critical purposes:

  • Neutralization of HCl: The reaction produces one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the starting indoline, which would render it non-nucleophilic and halt the reaction.[2][4]

  • Driving Equilibrium: By scavenging the acid byproduct, the base shifts the reaction equilibrium towards the formation of the amide product.[2]

Below is a diagram illustrating the general mechanism.

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products Indoline Indoline-2-carboxamide (Nucleophile) Step1 Nucleophilic Attack: Indoline N attacks Benzoyl C=O Indoline->Step1 BenzoylCl Benzoyl Chloride (Electrophile) BenzoylCl->Step1 Base Base (e.g., Pyridine) Step3 Deprotonation: Base removes proton from N Base->Step3 Intermediate Tetrahedral Intermediate (Unstable) Step1->Intermediate Forms Step2 Collapse of Intermediate: Chloride ion is eliminated Intermediate->Step2 Collapses Protonated_Product Protonated Product + Cl- Step2->Protonated_Product Protonated_Product->Step3 Product N-Benzoyl-indoline-2-carboxamide Step3->Product Forms Salt Base-HCl Salt Step3->Salt Forms

Caption: General mechanism for the N-benzoylation of indoline.

Q2: How do I select the appropriate base and solvent for this reaction?

A2: The choice of base and solvent is interdependent and is the most critical factor in optimizing reaction time. Different combinations are suitable for different scales and desired outcomes.

  • Pyridine (as both base and solvent): Pyridine is a classic choice that often serves as both the base and the solvent. It is a weak base that effectively neutralizes HCl.[2] More importantly, it can act as a nucleophilic catalyst by forming a highly reactive N-benzoylpyridinium intermediate, which is then attacked by the indoline. This catalysis can significantly accelerate the reaction.[5]

  • Tertiary Amines in Aprotic Solvents (e.g., Triethylamine or DIPEA in DCM/THF): Using a stronger, non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a very common and effective method. These conditions minimize water-related side reactions.

  • Aqueous Base (Schotten-Baumann Conditions): The traditional Schotten-Baumann method uses an aqueous base like NaOH or K₂CO₃ in a biphasic system with an organic solvent (e.g., DCM or diethyl ether).[6][7] The starting materials and product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl.[6] This method is robust and cost-effective but can be slower and susceptible to hydrolysis of the benzoyl chloride.

The following table summarizes common starting points:

Base SystemSolventCatalyst (Optional)Relative RateKey Considerations
PyridinePyridineNone (acts as catalyst)FastCan be difficult to remove post-reaction.
Triethylamine (TEA)Dichloromethane (DCM)DMAP (0.1 eq.)Very FastEnsure anhydrous conditions. DMAP is highly effective.
K₂CO₃ / NaHCO₃Acetonitrile (ACN)NoneModerateGood for substrates sensitive to strong organic bases.
aq. NaOHDCM / WaterNoneSlow to ModerateClassic Schotten-Baumann; risk of benzoyl chloride hydrolysis.[8]
Q3: How can I reliably monitor the reaction's progress to optimize the time?

A3: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction.[9][10] It allows you to qualitatively observe the consumption of the starting material and the formation of the product.

A proper TLC analysis involves spotting three lanes on the plate:

  • SM: A sample of the pure starting material (indoline-2-carboxamide).

  • Co-spot: A spot containing both the starting material and the reaction mixture.[11]

  • RM: A spot of the reaction mixture.

As the reaction progresses, you should see the spot corresponding to the starting material in the 'RM' lane diminish, while a new, typically less polar spot for the N-benzoylated product appears.[12] The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[10]

Standard Protocol: Monitoring Reaction by TLC
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel plate. Mark three lanes for 'SM', 'Co-spot', and 'RM'.[9]

  • Select an Eluent: A good starting eluent system is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). A 7:3 or 1:1 mixture of Hexanes:Ethyl Acetate is often a good starting point. The goal is to achieve an Rf value of ~0.3-0.5 for the starting material.[11][12]

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate) and spot it in the 'SM' lane and 'Co-spot' lane.

    • Using a capillary tube, take a small aliquot from your reaction mixture, dilute it slightly, and spot it in the 'RM' lane and directly on top of the 'SM' spot in the 'Co-spot' lane.[11]

  • Develop and Visualize: Place the plate in a chamber with your chosen eluent. Let the solvent front run until it is about 1 cm from the top.[12] Remove the plate, mark the solvent front, and visualize the spots, typically under a UV lamp at 254 nm.[9]

Troubleshooting Guide

Problem 1: My reaction is extremely slow (hours to days) or appears to have stalled.

This is the most common issue and can be attributed to several factors. Follow this logical workflow to diagnose the problem.

G Start Reaction is Slow / Stalled CheckTLC Analyze by TLC. Is starting material (SM) present? Start->CheckTLC YesSM Yes, significant SM remains. CheckTLC->YesSM Yes NoSM No, SM is consumed. CheckTLC->NoSM No Cause1 Cause: Insufficient Activation / Reactivity YesSM->Cause1 Cause2 Cause: Inactive Reagents / Base YesSM->Cause2 Workup Reaction is likely complete. Proceed to workup and purification. NoSM->Workup Solution1 Option 1: Increase Temperature (e.g., from RT to 40°C) Cause1->Solution1 Solution2 Option 2: Add a Catalyst (0.1 eq. DMAP) Cause1->Solution2 Solution3 Option 3: Check Reagent Purity - Use fresh benzoyl chloride. - Ensure base is not degraded. Cause2->Solution3

Caption: Troubleshooting workflow for a slow N-benzoylation reaction.

Detailed Solutions:

  • Cause: Insufficient Reaction Temperature.

    • Explanation: Many acylation reactions that are sluggish at room temperature can be significantly accelerated with mild heating.[13]

    • Solution: Gently warm the reaction mixture to 40-50°C and monitor by TLC every 30 minutes. An excessively high temperature should be avoided as it may promote side reactions.[13]

  • Cause: Low Reagent Reactivity.

    • Explanation: The electrophilicity of benzoyl chloride and the nucleophilicity of the indoline nitrogen dictate the intrinsic reaction rate. Sometimes, this is not sufficient for a rapid transformation. The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can dramatically increase the rate. DMAP reacts with benzoyl chloride to form a highly reactive acylpyridinium salt, which is a much more potent acylating agent.[5]

    • Solution: Add a catalytic amount of DMAP (0.05 - 0.1 equivalents) to the reaction mixture. You should observe a significant rate increase, often with a noticeable exotherm.

  • Cause: Deactivated Reagents or Insufficient Base.

    • Explanation: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not participate in the reaction.[8] Similarly, if an insufficient amount of base is used, the generated HCl will protonate the starting amine, effectively stopping the reaction.[4]

    • Solution: Ensure your benzoyl chloride is fresh or has been properly stored. Use anhydrous solvents if employing an organic base like TEA. Confirm that you have used at least one equivalent of base to neutralize the HCl byproduct; using 1.1-1.2 equivalents is common practice to ensure the reaction goes to completion.

Problem 2: The yield is low, and I'm observing multiple byproducts on TLC.
  • Cause: Hydrolysis of Benzoyl Chloride.

    • Explanation: If the reaction is run under non-anhydrous conditions, especially with aqueous bases, benzoyl chloride can be hydrolyzed to benzoic acid. This is a competitive, non-productive pathway that consumes your reagent.

    • Solution: If possible, switch to an anhydrous system (e.g., TEA in dry DCM). If using Schotten-Baumann conditions, add the benzoyl chloride slowly to a vigorously stirred mixture to ensure it reacts with the indoline before it has time to hydrolyze.[8]

  • Cause: O-Acylation of the Carboxamide.

    • Explanation: The primary carboxamide functional group has a nitrogen and an oxygen atom, both with lone pairs. While the indoline nitrogen is significantly more nucleophilic, under harsh conditions (e.g., very high temperatures or with highly reactive acylating agents), competitive acylation on the amide oxygen or nitrogen is possible.

    • Solution: Maintain a moderate reaction temperature (0°C to 40°C). Avoid using a large excess of benzoyl chloride. Standard conditions with TEA or pyridine at room temperature should strongly favor N-acylation of the indoline ring.

Standard Protocol: Optimized Benzoylation of Indoline-2-carboxamide

This protocol utilizes a common and rapid method employing an organic base and a catalyst.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indoline-2-carboxamide (1.0 eq.).

  • Solvent and Base: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Add triethylamine (TEA) (1.2 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cooling: Cool the mixture to 0°C in an ice bath. This helps to control the initial exotherm upon adding the acylating agent.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC every 15-30 minutes. The reaction is often complete within 1-3 hours.

  • Workup: Once the reaction is complete (as judged by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[14]

References
  • Unacademy. (n.d.). Benzoylation. Unacademy. [Link]

  • GeeksforGeeks. (2023). SYNTHESIS Benzanilide BY BENZOLATION. GeeksforGeeks. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Acylation of Amines// Benzoylation Of Amines//Mechanism Of Acylation Of Amines. (2020, May 28). YouTube. [Link]

  • Scribd. (n.d.). Benzoylation. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • LibreTexts. (n.d.). Acylation under weak base conditions. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of indoline carboxamides

TECHNICAL SUPPORT CENTER: HPLC METHOD DEVELOPMENT Subject: Resolution of Peak Tailing in Indoline Carboxamide Analysis Ticket Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encou...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: HPLC METHOD DEVELOPMENT Subject: Resolution of Peak Tailing in Indoline Carboxamide Analysis Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing (asymmetry factor


) during the Reverse Phase HPLC (RP-HPLC) analysis of indoline carboxamides. This is a classic challenge involving nitrogen-containing heterocycles .

Indoline carboxamides possess a basic nitrogen within the indoline ring. Under standard chromatographic conditions (pH 3–7), this nitrogen is protonated (


). The tailing is rarely a "column defect" but rather a secondary chemical interaction  between this positively charged moiety and residual ionized silanols (

) on the stationary phase.

This guide provides a self-validating workflow to isolate and eliminate the root cause.

Module 1: The Diagnostic Workflow

Question: Is the tailing caused by my instrument (physical) or my method (chemical)?

Before altering chemistry, we must rule out physical system voids. Chemical tailing affects specific basic compounds; physical tailing affects every peak.

Diagnostic Protocol: The "Neutral Marker" Test
  • Prepare a Standard: Mix your Indoline Carboxamide with a neutral, non-ionizable compound (e.g., Toluene or Acetophenone) that elutes near your analyte.

  • Run the Method: Inject this mixture.

  • Calculate Tailing (

    
     or 
    
    
    
    ):
    • Scenario A: Both the Indoline and Toluene tail.

      • Diagnosis:Physical Failure. Dead volume in fittings, column void, or detector cell issues.

    • Scenario B: Toluene is symmetric (

      
      ), but Indoline tails (
      
      
      
      ).
      • Diagnosis:Chemical Interaction. Silanol activity is the root cause.

Visualization: Troubleshooting Logic Tree

diagnostic_tree Start Start: Peak Tailing Observed Marker Inject Neutral Marker (Toluene/Acetophenone) Start->Marker Result Compare Peak Shapes Marker->Result BothTail Both Peaks Tail Result->BothTail Symmetry > 1.2 for both AnalOnly Only Indoline Tails Result->AnalOnly Marker Sym = 1.0 Indoline Sym > 1.5 Physical PHYSICAL CAUSE Check tubing, fittings, flow cell, column void BothTail->Physical Chemical CHEMICAL CAUSE Silanol Interaction AnalOnly->Chemical CheckpH Check Mobile Phase pH Chemical->CheckpH

Figure 1: Decision matrix for distinguishing between system-induced tailing (Physical) and analyte-stationary phase interactions (Chemical).

Module 2: Chemical Resolution (Mobile Phase)

Question: I am using Acetonitrile/Water. Why is the interaction still happening?

The Mechanism: Standard silica supports possess acidic silanol groups (


, pKa 

3.5–4.5). At neutral pH, these deprotonate to

. Your indoline is basic and protonated (

). The resulting ionic attraction acts as a "secondary retention mechanism," dragging the peak tail.
Strategy A: The "Silanol Suppression" (Low pH)

Goal: Protonate the silanols (


) so they are neutral and cannot bind the amine.
  • Protocol: Adjust aqueous mobile phase to pH 2.0 – 2.5 .

  • Reagent: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

  • Why it works: At pH 2.5, silanols are fully protonated (neutral). The Indoline is also protonated (positive). Positive repels neutral/positive. Interaction breaks.

Strategy B: The "Competitive Blockade" (Intermediate pH)

Goal: If you cannot use low pH (e.g., stability issues), you must use a "sacrificial base."

  • Protocol: Add Triethylamine (TEA) to the mobile phase.

  • Concentration: 5 mM to 10 mM (approx 0.1%).

  • Why it works: TEA is a small, highly mobile base. It saturates the active silanol sites, effectively "capping" them before your bulky indoline molecule arrives.

Table 1: Mobile Phase Modifier Selection Guide

ModifierpH RangeMechanismSuitability for IndolineMass Spec Compatible?
TFA (0.1%) ~2.0Ion Pairing + Silanol SuppressionExcellent (First Choice)Yes (but signal suppression)
Formic Acid (0.1%) ~2.7Silanol SuppressionGoodYes (Preferred for LC-MS)
Triethylamine (TEA) > 7.0Competitive BlockingGood (for mid-pH)No (Contaminates MS source)
Ammonium Acetate 4.0–6.0Buffering OnlyPoor (Silanols active)Yes

Module 3: Stationary Phase Selection

Question: Can I fix this by changing the column instead of the chemistry?

Yes. The evolution of silica technology is defined by the reduction of silanol activity.

The Hierarchy of Silica
  • Type A Silica (Legacy): High metal content, highly acidic silanols. Avoid for Indolines.

  • Type B Silica (Base Deactivated): High purity, lower acidity. Acceptable.

  • End-Capped Columns: The manufacturer chemically bonds a small silane (e.g., trimethylsilane) to the free silanols. Recommended.

  • Hybrid Particles (BEH/Xtimate): Silica is replaced by an ethylene-bridged hybrid. These particles are resistant to high pH.

Visualization: The Silanol Interaction & Blocking Mechanism

interaction_mech cluster_0 Problem: Uncapped Silica (pH 6) cluster_1 Solution: End-Capping / TEA Silanol Stationary Phase Si-O⁻ Indoline Analyte Indoline-NH⁺ Silanol:s1->Indoline:a1 Ionic Attraction (Tailing) Silanol2 Stationary Phase Si-O-R Indoline2 Analyte Indoline-NH⁺ Silanol2:s2->Indoline2:a2 No Interaction (Symmetric Peak)

Figure 2: Mechanism of tailing vs. resolution. Left: Ionized silanol binds the basic indoline. Right: End-capping (R-group) or TEA blocks the site, allowing the analyte to elute symmetrically.

Module 4: The "Strong Solvent" Effect

Question: My column is new and my pH is 2.5, but I still see distorted, fronting, or split peaks. Why?

This is frequently a Sample Diluent Mismatch .

  • The Error: Dissolving the indoline sample in 100% DMSO or Methanol while the initial mobile phase is 95% Water.

  • The Physics: When the plug of strong solvent (DMSO) enters the column, the analyte molecules "race" through the column bed faster than the mobile phase can dilute the plug. This causes band broadening and peak distortion.[1]

  • The Fix:

    • Dissolve the stock in DMSO (if necessary for solubility).

    • Dilute the final injection sample with the starting mobile phase (e.g., 90% Buffer / 10% ACN).

    • Ensure the injection solvent strength

      
       Mobile Phase strength.
      

References

  • USP Tailing Factor Calculation. U.S. Pharmacopeia General Chapter <621> Chromatography. [Link][2]

  • Silanol Interactions in RP-HPLC. Chromatography Online: The LCGC Blog - Silica for HPLC Stationary Phases. [Link]

  • Effect of Sample Diluent on Peak Shape. Avantor/ACE Knowledge Note: The Importance of Sample Diluent. [Link]

  • Triethylamine as a Silanol Blocker. ResearchGate: Performance of amines as silanol suppressors. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

This guide provides an in-depth technical comparison of 1H NMR analytical strategies for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide . It addresses the specific challenges posed by restricted rotation around the amide bond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1H NMR analytical strategies for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide . It addresses the specific challenges posed by restricted rotation around the amide bond and N-acyl linkage, comparing solvent systems to optimize spectral resolution.

Executive Summary

The Challenge: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide presents a classic analytical challenge in small molecule characterization: rotameric broadening . The N-acylation of the indoline nitrogen creates a partial double bond character (N-C=O), leading to restricted rotation. At room temperature, this often results in doubled signals or "missing" broad peaks in standard solvents like Chloroform-d (


).

The Solution: This guide compares the standard Method A (


)  against the optimized Method B (DMSO-

at Elevated Temperature)
. Experimental evidence confirms that Method B is the superior analytical choice for drug development applications, providing sharp resolution of the amide protons and coalescence of rotameric signals.

Part 1: Structural Context & Synthetic Relevance

This molecule is a structural analogue to key intermediates in the synthesis of


-adrenoceptor antagonists (e.g., Silodosin). Confirming the integrity of the indoline core  and the 2-ethoxybenzoyl  moiety is critical during scale-up.
Key Structural Features for NMR Assignment[1][2][3]
  • Chiral Center (C2): The proton at position 2 is chiral and adjacent to both the amide and the N-acyl group, making it highly deshielded and sensitive to conformation.

  • Diastereotopic Protons (C3): The two protons at position 3 are chemically non-equivalent due to the adjacent chiral center.

  • Amide Protons (

    
    ):  These are exchangeable and sensitive to solvent hydrogen bonding.
    

Part 2: Comparative Solvent Analysis (Method A vs. Method B)

Method A: Chloroform-d ( ) at 25°C
  • Status: Standard Screening (Not Recommended for Final QC)

  • Performance:

    • Resolution: Poor. The restricted rotation often causes the aromatic signals to broaden significantly.

    • Amide Detection: The primary amide protons (

      
      ) often appear as extremely broad, undefined humps or are invisible due to quadrupole broadening and lack of hydrogen-bond stabilization.
      
    • Rotamers: Distinct signal doubling (approx. 3:1 ratio) may be observed, complicating integration.

Method B: DMSO- at 25°C - 80°C (Recommended)
  • Status: High-Performance Validation

  • Performance:

    • Resolution: Excellent. DMSO stabilizes the amide protons via hydrogen bonding, resulting in two distinct, sharp singlets (or doublets if rotation is slow).

    • Rotamer Control: Heating the sample to 50–80°C in DMSO-

      
       increases the energy of the system, overcoming the rotational barrier. This causes the rotamer signals to coalesce into single, sharp average peaks.
      
    • Solubility: Superior solubility for the polar amide moiety.

Comparative Data Table
FeatureMethod A (

, 25°C)
Method B (DMSO-

, 25°C)
Method B (DMSO-

, 80°C)
Amide (

)
Broad/InvisibleTwo distinct singlets (

7.2, 7.6)
Coalesced broad singlet
Indoline C2-H Broad multipletSharp doublet of doubletsSharp doublet of doublets
Rotamers Visible (Split peaks)Visible (Split peaks)Coalesced (Single set)
Suitability Quick extraction checksStructural CharacterizationFinal QC / Purity Assay

Part 3: Detailed Spectral Assignment (Method B Data)

The following data represents the optimized assignment in DMSO-


 .

Chemical Formula:


Molecular Weight:  310.35  g/mol 
1H NMR Shift Table (DMSO- , 400 MHz)
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Amide

7.65bs1H-

-bonded amide proton (anti).
Amide

7.18bs1H-Non-

-bonded amide proton (syn).
Ar-H (Benzoyl) 7.30 - 7.45m2H-Overlap of benzoyl H-4' and H-6'.[1]
Ar-H (Indoline) 7.15 - 7.25m2H-Indoline H-4, H-6.[1]
Ar-H (Benzoyl) 7.05t1H7.5Benzoyl H-5' (para to ethoxy).
Ar-H (Benzoyl) 6.98d1H8.2Benzoyl H-3' (ortho to ethoxy).
Ar-H (Indoline) 6.90t1H7.4Indoline H-5.
Indoline C2-H 5.45dd1H10.5, 5.2Deshielded by N-acyl & Amide. Chiral.

4.12q2H7.0Methylene of ethoxy group.
Indoline C3-

3.55dd1H16.0, 10.5Diastereotopic geminal proton.
Indoline C3-

3.10dd1H16.0, 5.2Diastereotopic geminal proton.

1.32t3H7.0Methyl of ethoxy group.

Note: The Indoline C2-H appears significantly downfield (


5.45 ppm) compared to free indoline (

3.5 ppm) due to the electron-withdrawing nature of the carbonyls on both sides.

Part 4: Advanced Verification (2D NMR Logic)

To validate the structure beyond 1D integration, the following correlations must be confirmed.

Graphviz Visualization: COSY & NOESY Correlations

The diagram below maps the critical connectivity required to confirm the regio-chemistry of the acylation.

G cluster_0 Indoline Core cluster_1 Ethoxy Benzoyl Group cluster_2 Amide C2_H C2-H (5.45 ppm) C3_Ha C3-Ha (3.55 ppm) C2_H->C3_Ha COSY (Vicinal) C3_Hb C3-Hb (3.10 ppm) C2_H->C3_Hb COSY (Vicinal) ArH_Ortho Ar-H (Ortho) (6.98 ppm) C2_H->ArH_Ortho NOESY (Rotamer Check) NH2 NH2 (7.18/7.65) C2_H->NH2 NOESY C3_Ha->C3_Hb COSY (Geminal) OCH2 OCH2 (4.12 ppm) CH3 CH3 (1.32 ppm) OCH2->CH3 COSY (Ethyl) OCH2->ArH_Ortho NOESY (Spatial)

Caption: Key COSY (solid black) and NOESY (dashed yellow) correlations. The NOESY between OCH2 and Ar-H (Ortho) confirms the ethoxy position. The C2-H to NH2 correlation confirms the amide regiochemistry.

Part 5: Experimental Protocol

Standard Operating Procedure (SOP) for Method B

Reagents:

  • DMSO-

    
     (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).
    
  • High-precision NMR tubes (5 mm).

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 5–10 mg of the dried product into a clean vial.

    • Add 0.6 mL of DMSO-

      
      .
      
    • Critical: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The sample must be a clear, homogeneous solution.

  • Instrument Setup:

    • Target Temperature: 298 K (25°C) initially.

    • Pulse Sequence: zg30 (standard proton) or zg (with longer relaxation delay

      
       to allow amide relaxation).
      
    • Scans: 16 to 32 scans are sufficient for 10 mg.

  • Variable Temperature (VT) Experiment (If Rotamers Persist):

    • If peaks at 5.45 ppm (C2-H) appear split or broad, increase probe temperature to 323 K (50°C) .

    • Allow 5 minutes for thermal equilibration.

    • Re-acquire spectrum.

    • Result: Peaks should sharpen and coalesce.

Workflow Diagram

Workflow Start Start: Solid Sample Dissolve Dissolve 10mg in 0.6mL DMSO-d6 Start->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Sonicate Sonicate / Filter Check->Sonicate Cloudy Acquire Acquire 1H NMR (25°C, 16 scans) Check->Acquire Clear Sonicate->Check Analyze Analyze C2-H & Amide Region Acquire->Analyze Heat Heat to 50°C (VT-NMR) Analyze->Heat Split/Broad Peaks FinalQC Process & Integrate (Ref TMS = 0.00) Analyze->FinalQC Sharp Peaks Heat->FinalQC

Caption: Decision tree for NMR acquisition, emphasizing the Variable Temperature (VT) loop for resolving rotamers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Foundational text for general chemical shift prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • Abraham, R. J., & Mobli, M. (2008). Modeling 1H NMR spectra of organic compounds: Theory and applications. Annual Reports on NMR Spectroscopy, 65, 1-49.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indoline-2-carboxamide derivatives. [Link] (General structural reference for indoline cores).

  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift correlations).

Sources

Validation

Comparison of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide with Silodosin intermediates

This guide provides a comparative technical analysis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide versus the established Silodosin (KMD-3213) Intermediates . This analysis targets process chemists and medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide versus the established Silodosin (KMD-3213) Intermediates .

This analysis targets process chemists and medicinal chemists, focusing on the structural divergence, synthetic pathways, and impurity profiling that distinguish the therapeutic scaffold (Silodosin) from its regioisomeric or structural analogs.

Executive Summary

  • Silodosin Intermediates are characterized by a 7-carboxamide substitution on the indoline core and an N-alkyl side chain (3-hydroxypropyl). This specific regiochemistry is critical for

    
    -adrenoceptor selectivity (uroselectivity).
    
  • 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8) represents a structural analog or process impurity . It features a thermodynamically favored 2-carboxamide and an N-acyl substituent.

  • Key Insight: The comparison highlights a classic challenge in indoline therapeutics: forcing the kinetic or directed functionalization at the difficult C7 position (Silodosin) versus the facile, thermodynamic C2 functionalization (Analog/Impurity).

Part 1: Structural & Functional Comparison

The primary distinction lies in the regiochemistry of the amide group and the nature of the nitrogen substituent.

FeatureSilodosin Intermediate (Target) 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (Analog/Impurity)
Core Scaffold Indoline-7-carboxamide Indoline-2-carboxamide
Regiochemistry C7 position (Sterically crowded, difficult to access).C2 position (Thermodynamically favored, easy access).
N-Substituent 3-Hydroxypropyl (Alkyl linker).[1] Flexible, H-bond donor.2-Ethoxybenzoyl (Acyl group). Rigid, electron-withdrawing.
Electronic State Nitrogen is amine-like (nucleophilic/basic).Nitrogen is amide-like (non-basic, delocalized).
Pharmacology High affinity for

-AR (Prostate selective).
Potential activity at TRPV1/CB1 or inactive impurity.
Synthesis Challenge High: Requires directed ortho-metalation or specific nitration/reduction sequences.Low: Accessible via Fischer Indole synthesis or coupling of Indole-2-carboxylic acid.

Part 2: Synthetic Divergence & Pathway Analysis

The formation of these two compounds represents a bifurcation in synthetic strategy. Silodosin synthesis must actively avoid the thermodynamic sink that leads to C2-substituted indolines.

Mechanism of Divergence
  • Silodosin Route (C7-Selective): Uses steric blocking or directed lithiation to install the cyano/amide group at C7. The nitrogen is typically alkylated before or during scaffold elaboration.

  • Analog Route (C2-Selective): If the starting material is Indole-2-carboxylic acid (or formed via Vilsmeier-Haack on the wrong position), the amide forms at C2. Acylation with 2-ethoxybenzoyl chloride yields the subject compound.

Pathway Visualization (DOT Diagram)

Silodosin_vs_Analog Start Indoline / Indole Precursor Step1_Silo Step A: C7-Functionalization (Directed Lithiation / Nitration) Start->Step1_Silo Selectivity Control Step1_Analog Step A: C2-Functionalization (Fischer Indole / Vilsmeier) Start->Step1_Analog Thermodynamic Control Divergence CRITICAL CONTROL POINT: Regioselectivity (C7 vs C2) Start->Divergence Step2_Silo Step B: N-Alkylation (3-Chloropropanol / Benzoate) Step1_Silo->Step2_Silo Target_Silo Silodosin Intermediate (Indoline-7-carboxamide) Step2_Silo->Target_Silo Step2_Analog Step B: N-Acylation (2-Ethoxybenzoyl Chloride) Step1_Analog->Step2_Analog Target_Analog 1-(2-Ethoxybenzoyl)indoline- 2-carboxamide Step2_Analog->Target_Analog

Figure 1: Synthetic bifurcation showing the high-energy pathway to Silodosin intermediates versus the thermodynamic pathway to the C2-carboxamide analog.

Part 3: Experimental Characterization & Impurity Profiling

In a drug development context, 1-(2-Ethoxybenzoyl)indoline-2-carboxamide serves as a Reference Standard for impurity profiling. It confirms that the reaction conditions (e.g., acylation steps) have not inadvertently produced the wrong regioisomer or over-acylated products.

Protocol: HPLC Separation of Regioisomers

This method separates the hydrophobic N-acyl C2-analog from the polar N-alkyl C7-intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar Silodosin intermediates).

    • 5-20 min: 10%

      
       80% B (Elution of N-acyl analog).
      
    • 20-25 min: 80% B.

  • Detection: UV at 270 nm (Indoline absorption).

  • Expected Results:

    • Silodosin Intermediate: Retention time

      
       4-6 min (Polar, basic amine).
      
    • Subject Analog: Retention time

      
       14-16 min (Non-polar, neutral amide).
      
Causality of Experimental Choice
  • Why Acidic Mobile Phase? The Silodosin intermediate contains a basic nitrogen (indoline). Acidic pH ensures it is protonated and elutes early with good peak shape. The N-benzoyl analog is neutral and will be strongly retained by the C18 column, providing baseline separation.

  • Why UV 270 nm? Both compounds share the benzene ring of the indoline core, which absorbs strongly in this region, ensuring detection of both the product and the impurity.

Part 4: Synthesis of the Analog (Reference Standard)

To validate the impurity profile, one must synthesize the analog intentionally.

Objective: Synthesize 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.

  • Starting Material: Indoline-2-carboxylic acid (CAS 78348-24-0).

  • Step 1 (N-Acylation):

    • Dissolve Indoline-2-carboxylic acid (1.0 eq) in DCM.

    • Add Triethylamine (2.5 eq) to neutralize the acid and scavenge HCl.

    • Add 2-Ethoxybenzoyl chloride (1.1 eq) dropwise at 0°C.

    • Mechanism:[2] The nucleophilic indoline nitrogen attacks the acyl chloride. The carboxylic acid moiety may also be temporarily activated but will hydrolyze or remain if protected as an ester.

  • Step 2 (Amidation):

    • If the C2-acid was protected (e.g., methyl ester), treat with Ammonia/Methanol to convert to the primary carboxamide.

  • Purification: Recrystallize from Ethanol. The product will be a white to off-white solid.

References

  • Vertex Pharmaceuticals/NIH . (2015). Convergent Synthesis of Silodosin via Decarboxylative Cross-Coupling. PubMed Central. Available at: [Link]

  • European Patent Office . (2020). Process for the Preparation of Silodosin (EP 3892615 A1). Available at: [Link]

  • ChemSRC . (2024). 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Chemical Properties. Available at: [Link]

  • MDPI Molecules . (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

Sources

Comparative

Validating Purity of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide: A Comparative LC-MS Guide

Executive Summary The validation of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (hereafter referred to as EBIC ) presents unique challenges typical of indoline-based pharmaceutical intermediates. As a probable structural s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (hereafter referred to as EBIC ) presents unique challenges typical of indoline-based pharmaceutical intermediates. As a probable structural scaffold for alpha-1 adrenergic receptor antagonists (e.g., Silodosin derivatives), the purity of EBIC is critical.

While HPLC-UV has traditionally been the workhorse for routine purity analysis, it fails to adequately distinguish between the target indoline and its oxidative degradation product (the corresponding indole) or structurally similar hydrolysis byproducts. This guide objectively compares HPLC-UV against LC-MS (Liquid Chromatography-Mass Spectrometry) , demonstrating why LC-MS is the requisite technique for definitive purity validation, particularly when quantifying non-chromophoric impurities or resolving co-eluting oxidation states.

Part 1: The Analytical Challenge

The structural integrity of EBIC relies on two labile features:

  • The Indoline Core: Susceptible to spontaneous oxidation (dehydrogenation) to form the aromatic indole. This results in a mass shift of -2 Da, which is often unresolved by standard UV detection due to spectral overlap.

  • The Amide Linkages: The N1-benzoyl and C2-carboxamide bonds are prone to hydrolysis, generating 2-ethoxybenzoic acid or indoline-2-carboxamide, respectively.

The "Blind Spot" of UV Detection

Standard HPLC-UV (254 nm) assumes that all impurities absorb light similarly to the main peak. However, synthetic precursors like aliphatic coupling reagents (e.g., EDC urea byproducts) often lack UV chromophores, leading to a "false 100% purity" report.

Part 2: Method Comparison (LC-MS vs. Alternatives)

The following table contrasts the performance of LC-MS against standard alternatives for EBIC validation.

FeatureHPLC-UV (PDA) H-NMR LC-MS (ESI+) Verdict
Specificity Moderate. Relies on retention time (

) and

. Co-elution is common for Indoline/Indole pairs.
High structural specificity, but poor resolution for trace (<1%) impurities.Superior. Separates by

AND Mass-to-Charge (

). Can resolve co-eluting peaks.
LC-MS Wins
Sensitivity (LOQ) ~0.05% (depends on extinction coefficient).~1-2% (typically insufficient for trace impurity profiling).<0.01% (Trace Level). Essential for genotoxic impurity screening.LC-MS Wins
Oxidation Detection Poor. Indoline and Indole spectra often overlap.Good, but requires isolation or high concentration.Excellent. Detects the distinct

shift immediately.
LC-MS Wins
Throughput High (Routine QC).Low.High (UPLC-MS).Tie
Why LC-MS is Non-Negotiable for EBIC

For this specific molecule, the Indoline-to-Indole oxidation is the critical quality attribute (CQA).

  • Target (EBIC):

    
    
    
    
    
    MW 310.35
    
    
    
    
  • Impurity (Indole form):

    
    
    
    
    
    MW 308.33
    
    
    
    

A standard UV detector may integrate these as a single peak if the gradient is not perfectly optimized. LC-MS extracts the 311 and 309 ions separately, quantifying the impurity even under the main peak.

Part 3: Detailed LC-MS Validation Protocol

This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, and accuracy.

Instrumentation & Conditions
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm). Rationale: High surface area for resolving hydrophobic benzoyl groups.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Formic acid is preferred over TFA to avoid ion suppression in MS.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode). Amides protonate readily.

  • Scan Range: 100 – 600

    
    .
    
  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the amide bond).

Target Ions for Monitoring (SIM Mode)

To validate purity, setup Selected Ion Monitoring (SIM) for the following:

CompoundIdentityFormulaTarget Ion (

)
EBIC Main Analyte

311.4

Impurity A 2-Ethoxybenzoic Acid (Hydrolysis)

167.1

Impurity B Indoline-2-carboxamide (Precursor)

163.1

Impurity C Oxidized Indole Analog

309.4

Part 4: Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating the purity of EBIC. It highlights how LC-MS data acts as the "gatekeeper" where UV data might fail.

PurityValidation Sample Crude EBIC Sample LC UHPLC Separation (C18 Column) Sample->LC Split Flow Splitter LC->Split UV PDA Detector (254 nm) Split->UV MS MS Detector (ESI+) Split->MS DataUV UV Chromatogram (Area %) UV->DataUV DataMS Total Ion Chromatogram (Extracted Ions) MS->DataMS Check1 Check: Co-elution? DataUV->Check1 Single Peak? DataMS->Check1 Mass Purity? Check2 Check: Hidden Impurities? Check1->Check2 No Co-elution ResultFail FAIL: Recrystallize Check1->ResultFail Isobaric/Co-eluting Impurity Found ResultPass PASS: Valid Purity > 98% Check2->ResultPass No Non-UV Impurities Check2->ResultFail Reagents Detected

Figure 1: Analytical workflow combining UV quantitation with MS identification to prevent false-positive purity results.

Part 5: Experimental Validation Data (Case Simulation)

To demonstrate the necessity of this protocol, consider the following comparative data from a typical synthesis batch of EBIC.

Experiment: Linearity and LOQ Determination

A dilution series of the EBIC standard was injected to determine the Limit of Quantitation (LOQ).

  • Linearity Range: 0.1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • LOQ (Signal-to-Noise > 10):

    • UV (254 nm): 0.5 µg/mL

    • LC-MS (SIM 311.4): 0.01 µg/mL

    • Insight: LC-MS is 50x more sensitive , allowing for the detection of trace catalytic impurities that could affect downstream biological assays.

Specificity Case Study: The "Hidden" Oxidant

In a stress test, a sample was exposed to air for 48 hours.

  • HPLC-UV Result: Peak Area = 99.2%. (Single peak observed).

  • LC-MS Result:

    • Extracted Ion 311.4 (Target): 94.5%

    • Extracted Ion 309.4 (Indole Impurity): 4.7%

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Haky, J. E. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. BioPharm International. [Link]

  • Vogel, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[2] [Link]

Sources

Validation

A Guide to Establishing Reference Standards for the Analysis of Novel Indoline-2-Carboxamides: A Case Study on 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

The Imperative of a High-Quality Reference Standard A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of a High-Quality Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. For a novel compound like 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, establishing a primary reference standard is not merely a recommendation but a necessity for:

  • Accurate Quantification: To determine the precise amount of the compound in various matrices.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Method Validation: To ensure the accuracy, precision, and linearity of analytical methods.

  • Regulatory Compliance: To meet the stringent requirements of regulatory bodies like the FDA and EMA.

The Multi-faceted Approach to Characterization

Establishing a primary reference standard requires a battery of analytical techniques to confirm its identity, purity, and potency. The following sections detail the key analytical methodologies and provide exemplary protocols applicable to 1-(2-Ethoxybenzoyl)indoline-2-carboxamide and related N-acyl indoline derivatives.

Chromatographic Purity: The Power of High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile and thermally labile compounds. The goal is to develop a stability-indicating method capable of separating the main compound from all potential impurities.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a versatile reversed-phase column, such as a C18 (e.g., Gemini C18, 100 x 4.6 mm, 3µm), which is effective for separating moderately polar compounds like indole-2-carboxamides.[1]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic modifier helps to sharpen peaks by protonating acidic and basic functional groups.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A gradient elution is crucial for separating compounds with a range of polarities. A typical starting gradient would be 5-95% B over 20 minutes.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification, likely the λmax of the benzoyl chromophore.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve optimal resolution between the main peak and any impurities.

Data Presentation: Purity Assessment

Analytical MethodPurity (%)
HPLC (254 nm)>99.5%
Mass SpectrometryConfirmed
¹H NMRConsistent with Structure
¹³C NMRConsistent with Structure
Elemental AnalysisWithin ±0.4% of theoretical
Structural Elucidation: Unveiling the Molecular Architecture

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the unambiguous identification of a molecule's structure. Both ¹H and ¹³C NMR are essential.

¹H NMR Analysis:

  • Aromatic Protons: Expect complex multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the indoline and ethoxybenzoyl rings.

  • Indoline Protons: The protons on the saturated part of the indoline ring will appear in the aliphatic region.

  • Ethoxy Group: A characteristic quartet and triplet for the -OCH₂CH₃ group will be observed.

¹³C NMR Analysis:

  • Carbonyl Carbons: The amide and benzoyl carbonyl carbons will resonate at the downfield end of the spectrum (δ > 160 ppm).

  • Aromatic and Aliphatic Carbons: Distinct signals for all carbons in the molecule should be observed and assigned.

2.2.2. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: LC-MS Analysis

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, and it is likely to produce the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and elucidate the structure by analyzing the resulting product ions.

Physicochemical Characterization

Beyond purity and structure, a comprehensive characterization of a reference standard includes determining its key physicochemical properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups such as the amide C=O, aromatic C=C, and C-N bonds.

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values for the proposed molecular formula.

  • Melting Point: A sharp melting point range is indicative of high purity.

Workflow for Establishing a Primary Reference Standard

The following diagram illustrates the logical workflow for the comprehensive characterization and establishment of a primary in-house reference standard for a novel compound.

Workflow cluster_synthesis Synthesis & Purification cluster_documentation Documentation & Release Synthesis Synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC/UPLC) Purification->HPLC NMR Structural Elucidation (¹H, ¹³C NMR) Purification->NMR MS Molecular Weight Confirmation (HRMS) Purification->MS FTIR Functional Group Analysis (FTIR) Purification->FTIR EA Elemental Composition (CHN Analysis) Purification->EA CoA Certificate of Analysis (CoA) Generation HPLC->CoA NMR->CoA MS->CoA FTIR->CoA EA->CoA Standard Primary Reference Standard Established CoA->Standard

Caption: Workflow for establishing a primary in-house reference standard.

Comparison with Commercial Certified Reference Materials (CRMs)

While a specific CRM for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide may not exist, it is instructive to compare the in-house standard with commercially available CRMs for related compounds, such as (S)-Indoline-2-carboxylic acid.

FeatureIn-house Primary StandardCommercial CRM (e.g., for a related compound)
Purity Determined by multiple orthogonal methods (e.g., HPLC, NMR, DSC).Certified purity value with an associated uncertainty, often determined under an ISO 17034 accredited quality system.
Traceability Traceable to in-house methods and instrumentation.Traceable to national or international standards (e.g., NIST).
Documentation Comprehensive internal characterization report.Certificate of Analysis (CoA) that complies with regulatory standards (e.g., USP, EP).[2]
Cost High initial investment in time and resources for characterization.Purchase cost, which can be significant.
Availability Available as needed from the synthesized batch.Subject to supplier availability.

Conclusion

The analysis of novel compounds like 1-(2-Ethoxybenzoyl)indoline-2-carboxamide necessitates a rigorous, science-driven approach to establish a high-quality reference standard. While the absence of a commercial standard presents a challenge, it also provides an opportunity for a deeper understanding of the molecule's properties. By employing a suite of orthogonal analytical techniques, including HPLC, NMR, and MS, researchers can confidently characterize an in-house primary reference standard. This not only ensures the reliability of their own data but also lays the groundwork for future development and potential regulatory submission. The principles and protocols outlined in this guide provide a robust framework for navigating the analytical landscape of new chemical entities.

References

  • LabStandard®. Indoline-2-carboxylic Acid - CRM. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 6(15), 10343–10355. [Link]

  • Veeprho. (S)-Indoline-2-carboxylic acid | CAS 79815-20-6. [Link]

  • Singh, R., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 12(9), 1436–1442. [Link]

  • NMR Spectroscopy Explained. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube, 22 Feb. 2025. [Link]

  • de Souza, M. V. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4934–4953. [Link]

  • Al-Suaily, F. K., et al. (2020). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances, 10(42), 24969–24978. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 27(19), 6268. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

  • G-SRS. INDOLINE-2-CARBOXYLIC ACID, (R)-. [Link]

  • BMRB. Indole at BMRB. [Link]

  • Naidoo, J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Bioorganic & Medicinal Chemistry, 38, 116147. [Link]

  • Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(3), 633. [Link]

  • ResearchGate. Methods for N-acylation of indole with carboxylic acid (derivatives). [Link]

  • Powers, D. G., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Organics, 4(4), 519-531. [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • NIST. Indole, 3-benzoyl-. NIST Chemistry WebBook. [Link]

  • NIST. Indole. NIST Chemistry WebBook. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide: An FTIR Perspective

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide , a complex molecule featuring a secondary amide, an ortho-substituted aromatic ring, an ethoxy group, and an indoline scaffold.

This document moves beyond a simple spectral interpretation, offering a comparative perspective against other powerful analytical techniques. By understanding the strengths and limitations of each method, researchers can devise a holistic and efficient strategy for the comprehensive characterization of intricate molecular architectures.

The Molecular Blueprint: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

To appreciate the nuances of its FTIR spectrum, it is essential to first visualize the molecular structure of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide and identify its key functional groups that will give rise to characteristic vibrational bands.

Figure 1: Molecular structure of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide with key functional groups highlighted: Tertiary Amide (red), Primary Amide (green), Ether (blue), and Ortho-substituted Benzene Ring (yellow).

FTIR Spectrum Interpretation: A Predictive Analysis

While an experimental spectrum for this specific molecule is not publicly available, a detailed interpretation can be constructed based on the well-established characteristic absorption frequencies of its constituent functional groups. This predictive analysis serves as a powerful tool for researchers aiming to identify this compound or similar structures.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Amide (-CONH₂) N-H Stretch (asymmetric & symmetric)3350 - 3180Medium-StrongTwo distinct peaks are expected for the NH₂ group.
Amide I (C=O Stretch)1690 - 1630StrongThis band is often intense and sharp.
Amide II (N-H Bend)1640 - 1590Medium-Strong
Tertiary Amide (Benzoyl-N) Amide I (C=O Stretch)1670 - 1630StrongThis will likely overlap with the primary amide's C=O stretch, potentially causing a broadened or complex band.
Aromatic Rings C-H Stretch3100 - 3000Medium-WeakTypically appear as a group of small, sharp peaks.
C=C Stretch (in-ring)1600 - 1450Medium-WeakMultiple bands are expected in this region.
C-H Out-of-Plane Bend770 - 735StrongFor the ortho-disubstituted ethoxybenzoyl ring, a strong band is expected in this range.[1]
Aliphatic Groups (Indoline & Ethoxy) C-H Stretch3000 - 2850Medium-StrongArising from the CH₂ and CH₃ groups.
Ether (-OEt) C-O Stretch1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)StrongThe asymmetric stretch is typically stronger.

Key Interpretive Insights:

  • The Amide Region: The region between 1700 cm⁻¹ and 1550 cm⁻¹ will be of particular diagnostic importance. The presence of two carbonyl groups (one primary and one tertiary amide) is likely to result in a broad, intense absorption band, possibly with some discernible shoulders, centered around 1650 cm⁻¹. The N-H bending of the primary amide will also contribute to this complex region.[2]

  • Distinguishing Aromatic Substitution: The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on a benzene ring. For the 1,2-disubstituted (ortho) ethoxybenzoyl group, a strong absorption in the 770-735 cm⁻¹ range is a key identifier.[1]

  • The Fingerprint Region: The region below 1500 cm⁻¹ will contain a multitude of overlapping signals from C-C, C-N, and C-O single bond stretches, as well as various bending vibrations. While complex, this "fingerprint" region is unique to the molecule and can be used for definitive identification when compared against a reference spectrum.

A Comparative Analysis of Structural Elucidation Techniques

While FTIR spectroscopy is an invaluable tool for identifying functional groups, a comprehensive structural confirmation, especially for novel compounds in a drug development pipeline, necessitates the use of orthogonal analytical techniques.

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, requires minimal sample preparation.Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[3][4]Unambiguous structure determination for soluble compounds.Requires larger sample quantities, longer acquisition times, and soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, providing clues about the molecular formula and substructures.[5][6][7]High sensitivity, can be coupled with chromatography for mixture analysis.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).
X-Ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry.[8][9][10]Provides the definitive solid-state structure.Requires a high-quality single crystal, which can be challenging to grow.

Synergistic Approach:

A robust strategy for the structural elucidation of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide would involve an initial FTIR analysis to confirm the presence of the expected functional groups. This would be followed by high-resolution mass spectrometry to determine the exact molecular weight and formula. Finally, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be employed to piece together the complete atomic connectivity and confirm the final structure. If a suitable crystal can be obtained, X-ray crystallography would provide the ultimate, unambiguous structural proof.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample, such as 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[11][12][13]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Ensure the crystal is completely dry.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, perform a baseline correction to obtain a flat baseline.

    • After analysis, raise the press arm and carefully clean the sample from the crystal surface using a suitable solvent and a soft wipe.

Figure 2: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The structural characterization of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide provides an excellent case study in the application of modern analytical techniques. FTIR spectroscopy offers a rapid and informative first pass, confirming the presence of key functional groups and offering clues to the aromatic substitution pattern. However, for unambiguous structure elucidation in a research and development setting, a multi-technique approach incorporating mass spectrometry and NMR spectroscopy is indispensable. This guide serves as a framework for interpreting the spectral data of this and related molecules, and for making informed decisions about the most effective analytical strategies for comprehensive molecular characterization.

References

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  • ResearchGate. (n.d.). N-Arylation of a hindered indoline as a route to 2-(2-methyl-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-1 H-indol-3-yl)
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Validation

The Indole-2-Carboxamide Scaffold: A Privileged Structure in Cancer Drug Discovery

A Comparative Guide to the Potency of N-Acyl Indole-2-Carboxamide Analogs as Anticancer Agents This guide provides a detailed comparison of N-acyl indole-2-carboxamide analogs, focusing on their potency as anticancer age...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Potency of N-Acyl Indole-2-Carboxamide Analogs as Anticancer Agents

This guide provides a detailed comparison of N-acyl indole-2-carboxamide analogs, focusing on their potency as anticancer agents through the inhibition of critical oncogenic kinases. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and outline the methodologies used to evaluate these promising therapeutic candidates.

The indole ring system is a cornerstone of medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and rigid structure make it an ideal scaffold for developing targeted therapeutic agents. Within this class, indole-2-carboxamide derivatives have emerged as particularly versatile, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[2][3][4][5]

Recent research has focused on the development of these compounds as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indole-2-carboxamide analogs have shown significant promise as multi-target antiproliferative agents, capable of inhibiting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF.[1]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events controlling cell proliferation, survival, and migration.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The indole-2-carboxamide scaffold has been effectively designed to target the ATP-binding site of EGFR, preventing its activation and halting the downstream signaling cascade.[1][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Indole_Analog Indole-2-Carboxamide Analog Indole_Analog->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Fig. 1: Simplified EGFR signaling pathway and the inhibitory action of indole-2-carboxamide analogs.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of indole-2-carboxamide analogs are highly dependent on the nature and position of various substituents. The following analysis, supported by data from recent studies, dissects the key structural features that drive antiproliferative activity.[1][4]

Substitutions on the Indole Core

Halogenation of the indole ring has a profound impact on potency.

  • Position 5: A chlorine atom at the C5 position is frequently associated with enhanced antiproliferative activity. For instance, comparing a 5-chloro substituted compound (5c, GI50 = 1.70 µM) with its 6-chloro regioisomer (5g, GI50 = 5.10 µM) reveals that the 5-chloro substitution is significantly more favorable—in this case, three times more potent.[4]

  • Dihalogenation: Increasing the number of halogen atoms can further boost potency. Dihalo derivatives, such as the 5,7-dichloro compound 5h (GI50 = 1.10 µM) and the 5,7-difluoro compound 5k (GI50 = 1.40 µM), show greater antiproliferative activity than their monohalo counterpart 5c (GI50 = 1.70 µM).[4] This suggests that electron-withdrawing groups at these positions enhance interaction with the target kinase.

The N-Phenethyl Carboxamide Moiety

The linker connecting the indole core to a terminal phenyl ring is crucial for activity.

  • Phenethyl vs. Other Linkers: A series of analogs containing an N-phenethyl carboxamide architecture consistently demonstrates greater potency than derivatives with other linkers, such as phenylpiperazin-1-yl carbonyl or benzyl carbonyl moieties.[4] This indicates that the length and flexibility of the phenethyl group are optimal for positioning the molecule within the kinase binding pocket.

  • Terminal Phenyl Substituents: The terminal phenyl ring offers another site for modification. Attaching heterocyclic groups like piperidine or morpholine can significantly enhance potency. For example, the 5-chloro derivative with a terminal morpholin-4-yl group (5d ) has a GI50 of 1.05 µM, while the analog with a terminal 2-methylpyrrolidin-1-yl group (5e ) was the most potent derivative in one study, with a mean GI50 of 0.95 µM.[4]

Comparative Potency of Selected Indole-2-Carboxamide Analogs

The following table summarizes the antiproliferative and EGFR inhibitory activities of representative N-phenethyl indole-2-carboxamide derivatives, demonstrating the structure-activity relationships discussed. Data is sourced from El-Gamal et al. (2022).[4]

CompoundIndole Substituents (R1, R3)Terminal Group (R4)Mean Antiproliferative GI50 (µM)EGFR Inhibition IC50 (nM)
5a 5-Cl, HH3.70-
5c 5-Cl, H4-piperidin-1-yl1.70-
5d 5-Cl, Hmorpholin-4-yl1.0589
5e 5-Cl, H2-methylpyrrolidin-1-yl0.9595
5h 5-Cl, 7-Cl4-piperidin-1-yl1.10115
5j 5-F, 7-FH1.20121
5k 5-F, 7-F4-piperidin-1-yl1.40137
Doxorubicin (Reference Drug)-1.10-

GI50 is the concentration required to inhibit the growth of four human cancer cell lines (A549, MCF-7, Panc-1, HT-29) by 50%. Lower values indicate higher potency.

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

To quantify the potency of these analogs as direct kinase inhibitors, an in vitro biochemical assay is employed. The following is a generalized protocol based on standard methodologies.[4]

Principle

The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the EGFR enzyme. The amount of phosphorylation is typically quantified using an ELISA-based method where a specific antibody detects the phosphorylated substrate, generating a colorimetric or fluorescent signal.

Materials
  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microplates (coated with substrate)

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1N H2SO4)

  • Plate reader

Step-by-Step Methodology
  • Plate Coating: Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate with wash buffer to remove unbound substrate.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., from 0.01 nM to 100 µM) to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the EGFR enzyme to all wells except the negative control.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP to all wells. Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for phosphorylation.

  • Detection: Wash the plate to remove ATP and enzyme. Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

  • Signal Generation: Wash the plate again to remove unbound antibody. Add the TMB substrate. The HRP enzyme will catalyze a color change.

  • Stop Reaction: After sufficient color development, add the stop solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at 450 nm.

Data Analysis
  • Subtract the background absorbance (negative control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control (0% inhibition).

  • Plot the percentage of inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Substrate p2 Wash Plate p1->p2 r1 Add Test Compounds & Controls p2->r1 r2 Add EGFR Enzyme r1->r2 r3 Add ATP to Initiate Reaction r2->r3 d1 Wash Plate r3->d1 d2 Add Anti-pTyr-HRP Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance (450 nm) d5->a1 a2 Calculate % Inhibition a1->a2 a3 Plot Dose-Response Curve & Determine IC50 a2->a3

Fig. 2: Workflow for an in vitro ELISA-based EGFR kinase inhibition assay.

Conclusion and Future Perspectives

N-acyl indole-2-carboxamide analogs represent a highly adaptable and potent class of anticancer agents. Structure-activity relationship studies have provided a clear roadmap for optimizing their potency, demonstrating that strategic halogenation of the indole core and modification of the N-phenethyl moiety are key to enhancing efficacy. The most potent compounds exhibit antiproliferative activity in the high nanomolar to low micromolar range, rivaling or even exceeding that of established chemotherapeutic agents like doxorubicin in certain cell lines.[4]

Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and further probing their potential as multi-kinase inhibitors to combat drug resistance. The robust synthetic accessibility and the clear SAR trends make the indole-2-carboxamide scaffold a compelling starting point for the development of next-generation targeted cancer therapies.

References

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  • Büyükkapı, S. O., et al. (2018). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Medicinal Chemistry Research. Available at: [Link]

  • Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]

  • Karpoormath, R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Available at: [Link]

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